Product packaging for 2,4-Dibromo-5-methoxyphenol(Cat. No.:)

2,4-Dibromo-5-methoxyphenol

Cat. No.: B15290232
M. Wt: 281.93 g/mol
InChI Key: CSWGVJKAOCKWFE-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methoxyphenol is a useful research compound. Its molecular formula is C7H6Br2O2 and its molecular weight is 281.93 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Br2O2 B15290232 2,4-Dibromo-5-methoxyphenol

Properties

Molecular Formula

C7H6Br2O2

Molecular Weight

281.93 g/mol

IUPAC Name

2,4-dibromo-5-methoxyphenol

InChI

InChI=1S/C7H6Br2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3

InChI Key

CSWGVJKAOCKWFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)Br)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physical Properties of 2,4-Dibromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

A thorough search of chemical databases for the physical properties of 2,4-Dibromo-5-methoxyphenol (CAS No. 66693-87-6) did not yield experimentally determined values for its melting point, boiling point, or solubility. The molecular formula for this compound is C₇H₆Br₂O₂.

Data Presentation

PropertyValueSource
Molecular Formula C₇H₆Br₂O₂-
Molecular Weight 281.93 g/mol Calculated
CAS Number 66693-87-6[1]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Experimental Protocols

For researchers synthesizing or working with this compound, the following are detailed, generalized protocols for determining its fundamental physical properties.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is completely dry.

  • If the sample consists of large crystals, gently grind a small amount to a fine powder using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • For an unknown compound, a preliminary rapid heating (10-20 °C/min) can be performed to determine an approximate melting range.

  • For an accurate measurement, start heating at a rate of approximately 10°C per minute until the temperature is about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).

  • A sharp melting range (0.5-2°C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. If this compound is synthesized as a liquid or can be melted without decomposition, its boiling point can be determined.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Beaker

Procedure:

  • Place a small amount (0.5-1 mL) of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

  • Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly in a heating bath. The heat should be applied slowly and evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Determination

Understanding the solubility of a compound is crucial for its application in various experimental and developmental contexts.

Apparatus:

  • Small test tubes

  • Vortex mixer (optional)

  • Graduated pipettes

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a series of small test tubes.

  • To each tube, add a measured volume (e.g., 0.5 mL) of a different solvent.

  • Agitate the tubes vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

  • Allow the tubes to stand and observe if the solid has completely dissolved.

  • If the compound dissolves, it is considered soluble in that solvent at that concentration. If not, it is classified as sparingly soluble or insoluble.

  • For a more quantitative assessment, gradually add more solute to a known volume of solvent until saturation is reached, or conversely, add more solvent to a known mass of solute until it fully dissolves. This will allow for the calculation of solubility in terms of mg/mL or mol/L.

Mandatory Visualization

The following diagram illustrates a logical workflow for the physical characterization of a newly synthesized chemical compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Purity & Structural Analysis synthesis Synthesize Compound purification Purify Compound (e.g., Crystallization, Chromatography) synthesis->purification purity_check Purity Check purification->purity_check Pure Sample melting_point Determine Melting Point structure_confirm Structural Confirmation (NMR, MS, etc.) melting_point->structure_confirm boiling_point Determine Boiling Point (if liquid or low MP solid) boiling_point->structure_confirm solubility Determine Solubility (in various solvents) solubility->structure_confirm purity_check->melting_point Solid purity_check->boiling_point Liquid purity_check->solubility

Workflow for Physical Characterization

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,4-Dibromo-5-methoxyphenol

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of this compound. While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available information and presents theoretical insights based on established chemical principles and data from analogous compounds.

Chemical Identity and Properties

This compound is a halogenated and methoxylated phenolic compound. Its structure suggests potential applications as a building block in organic synthesis, particularly for creating more complex molecules in agrochemical and pharmaceutical research. The presence of bromine atoms and a phenol group makes it a candidate for studies involving antioxidant and antimicrobial activities, a known trait of many brominated phenols.[1]

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 63604-94-4[2][3]
Molecular Formula C₇H₇Br₂O₂[3][4]
Molecular Weight 203.03 g/mol [3][4]
Canonical SMILES COc1ccc(c(c1)O)Br[3]
Topological Polar Surface Area (TPSA) 29.46 Ų[3]
LogP (calculated) 2.1633[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 1[3]

Chemical Structure and Bonding

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, a hydroxyl group (phenol), and a methoxy group.

Caption: Chemical structure of this compound.

Bonding Analysis:
  • Aromatic Ring: The core is a planar benzene ring with delocalized π-electrons across the six carbon atoms. The C-C bond lengths within the ring are intermediate between single and double bonds, typically around 1.39 Å.

  • Substituent Effects:

    • Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are strong electron-donating groups due to resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. They are activating groups for electrophilic aromatic substitution.

    • Bromine (-Br) Atoms: As halogens, they are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing for electrophilic substitution because of resonance-based electron donation.

  • C-O Bonds: The phenolic C-O bond (C1-OH) is expected to be shorter and stronger than the methoxy C-O bond (C5-OCH₃) due to conjugation with the aromatic ring, giving it partial double-bond character.[5]

  • C-Br Bonds: The C-Br bonds are polarized towards the more electronegative bromine atoms. These bonds are potential sites for nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Spectroscopic Characterization (Predicted)

Spectroscopy Predicted Features
¹H NMR - Phenolic -OH: A broad singlet, chemical shift can vary (typically 5-7 ppm).- Aromatic Protons: Two singlets or doublets in the aromatic region (6.5-7.5 ppm) corresponding to the protons at C3 and C6.- Methoxy -OCH₃: A sharp singlet around 3.8-4.0 ppm corresponding to the three methyl protons.
¹³C NMR - Aromatic Carbons: Six distinct signals in the aromatic region (~100-160 ppm). Carbons attached to oxygen (C1, C5) will be downfield. Carbons attached to bromine (C2, C4) will be upfield relative to unsubstituted carbons.- Methoxy Carbon: A signal around 55-60 ppm.
IR Spectroscopy - O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ (phenolic hydroxyl).- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (methoxy group).- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region.- C-Br Stretch: Signals in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 peaks with a ratio of approximately 1:2:1). The molecular ion peak would be expected at m/z ≈ 296 (for ⁷⁹Br₂), 298 (for ⁷⁹Br⁸¹Br), and 300 (for ⁸¹Br₂).

Experimental Protocols: Synthesis

A plausible synthesis for this compound would involve the selective bromination of a suitable precursor like 3-methoxyphenol. Protecting the hydroxyl group before bromination can improve selectivity and yield.[9]

Proposed Synthesis Protocol:
  • Protection of the Hydroxyl Group:

    • Dissolve 3-methoxyphenol in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide).

    • Add a protecting group reagent, such as tert-butyldimethylsilyl chloride, along with a base like imidazole.[9]

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to yield the protected intermediate.

  • Dibromination:

    • Dissolve the protected intermediate in a solvent like acetic acid or carbon tetrachloride.

    • Slowly add two equivalents of molecular bromine (Br₂) or N-bromosuccinimide (NBS) to the solution, potentially with an iron catalyst.[10]

    • Stir the mixture at room temperature. The reaction progress should be monitored by TLC or GC-MS.

    • After completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

  • Deprotection:

    • Dissolve the crude dibrominated intermediate in a solvent such as tetrahydrofuran (THF).

    • Add a deprotecting agent, for instance, tetrabutylammonium fluoride (TBAF) for a silyl ether.

    • Stir until the deprotection is complete (monitored by TLC).

    • Perform an aqueous workup, extract the product into an organic solvent, dry, and concentrate.

  • Purification:

    • Purify the final product, this compound, using column chromatography on silica gel.

synthesis_workflow start Start: 3-Methoxyphenol protection Step 1: Protection (e.g., TBDMSCl, Imidazole) start->protection intermediate1 Protected Intermediate protection->intermediate1 bromination Step 2: Dibromination (2 eq. NBS or Br₂) intermediate1->bromination intermediate2 Dibrominated Intermediate bromination->intermediate2 deprotection Step 3: Deprotection (e.g., TBAF) intermediate2->deprotection purification Step 4: Purification (Column Chromatography) deprotection->purification end End Product: This compound purification->end

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Potential Biological Significance

The functional groups on this compound dictate its chemical reactivity and potential biological roles.

  • Phenolic Hydroxyl Group: The acidic proton can be deprotonated by a base. The resulting phenoxide is a strong nucleophile. This group is also crucial for the antioxidant activity observed in many phenols, where it can donate a hydrogen atom to scavenge free radicals.[1]

  • Bromine Atoms: The C-Br bonds can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes the molecule a versatile intermediate for constructing complex molecular architectures.

  • Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃).

While no specific signaling pathways have been documented for this compound, related methoxyphenols and bromophenols have shown a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][11] For example, some methoxyphenols are known to inhibit cyclooxygenase (COX-2) expression.[11] The combination of a phenol, a methoxy group, and bromine atoms suggests that this compound could be a target for further investigation in drug discovery and development.

logical_relationships cluster_molecule This compound cluster_properties Properties & Reactivity cluster_applications Potential Applications phenol Phenolic -OH antioxidant Antioxidant Activity (H-atom donation) phenol->antioxidant acidity Acidity / Nucleophilicity phenol->acidity bromo Bromine Atoms coupling Cross-Coupling Reactions (e.g., Suzuki) bromo->coupling methoxy Methoxy Group cleavage Ether Cleavage methoxy->cleavage drug_dev Drug Discovery Lead antioxidant->drug_dev synthesis Synthetic Building Block acidity->synthesis coupling->synthesis synthesis->drug_dev

Caption: Functional groups and their associated reactivity/potential applications.

References

Synthesis of 2,4-Dibromo-5-methoxyphenol from 3-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the preparation of 2,4-dibromo-5-methoxyphenol, a potentially valuable building block in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 3-methoxyphenol. Due to the directing effects of the hydroxyl and methoxy substituents on the aromatic ring, a direct and selective dibromination presents a significant challenge, often resulting in a mixture of isomers.[1][2] To circumvent this, a multi-step synthetic strategy is proposed, involving the protection of the phenolic hydroxyl group, followed by a stepwise bromination and subsequent deprotection. This guide provides detailed, plausible experimental protocols and illustrative diagrams to facilitate the successful synthesis of the target compound.

Introduction

Phenolic compounds are a cornerstone of organic synthesis, serving as versatile intermediates in the creation of a wide array of complex molecules, including active pharmaceutical ingredients. The introduction of bromine atoms into the phenolic core can significantly alter the electronic and steric properties of the molecule, providing handles for further functionalization through cross-coupling reactions or by acting as key pharmacophoric elements. This guide focuses on the synthesis of this compound, a specific polysubstituted phenol. A direct electrophilic bromination of 3-methoxyphenol is prone to yielding a mixture of mono- and di-brominated products with poor regioselectivity, necessitating challenging purification steps.[1] Therefore, a more controlled, multi-step approach is warranted.

Proposed Synthetic Pathway

The proposed synthetic route is a four-step process designed to control the regioselectivity of the bromination reactions. The pathway involves:

  • Protection of the Hydroxyl Group: The phenolic hydroxyl group of 3-methoxyphenol is protected to prevent its interference in the subsequent bromination steps and to modulate the directing effects of the substituents.

  • First Bromination: The first bromine atom is introduced onto the aromatic ring. The position of this initial bromination is directed by the methoxy and the protected hydroxyl groups.

  • Second Bromination: A second bromine atom is added to the ring.

  • Deprotection: The protecting group is removed to yield the final product, this compound.

Synthesis_Pathway Start 3-Methoxyphenol Protected Protected 3-Methoxyphenol Start->Protected Protection MonoBromo Monobromo Intermediate Protected->MonoBromo Bromination 1 DiBromoProtected Dibromo Protected Intermediate MonoBromo->DiBromoProtected Bromination 2 Final This compound DiBromoProtected->Final Deprotection

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and are presented as a guide for laboratory execution.

Step 1: Protection of 3-methoxyphenol

A common and effective method for protecting phenolic hydroxyl groups is through the formation of a silyl ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is robust enough to withstand the conditions of bromination yet can be readily removed under mild conditions.

Reaction Scheme:

3-methoxyphenol + tert-Butyldimethylsilyl chloride (TBDMSCl) + Imidazole → 3-(tert-Butyldimethylsilyloxy)-1-methoxybenzene

Procedure:

  • To a solution of 3-methoxyphenol (1.00 g, 8.06 mmol) in N,N-dimethylformamide (DMF) (7.0 mL) in a 50 mL three-necked flask, add imidazole (0.87 g, 12.80 mmol).

  • To this stirred solution, add tert-butyldimethylsilyl chloride (1.82 g, 12.09 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.

Step 2 & 3: Stepwise Bromination

The bromination can be carried out using N-bromosuccinimide (NBS), a mild and selective brominating agent for activated aromatic rings.[3] The first bromination is expected to occur at the position most activated by the methoxy and silyloxy groups. A second equivalent of NBS can then be used to introduce the second bromine atom.

Reaction Scheme:

3-(tert-Butyldimethylsilyloxy)-1-methoxybenzene + 2 NBS → 1-Bromo-2-(tert-butyldimethylsilyloxy)-4-methoxybenzene + 1,3-Dibromo-2-(tert-butyldimethylsilyloxy)-5-methoxybenzene

Procedure:

  • Dissolve the protected 3-methoxyphenol from the previous step in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (2 equivalents) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS to observe the formation of the mono- and di-brominated products.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product may require purification by flash column chromatography to isolate the desired dibrominated compound.

Step 4: Deprotection

The TBDMS protecting group can be efficiently removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Reaction Scheme:

1,3-Dibromo-2-(tert-butyldimethylsilyloxy)-5-methoxybenzene + TBAF → this compound

Procedure:

  • Dissolve the purified dibromo protected intermediate in THF.

  • Add a 1 M solution of TBAF in THF (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The final product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data for the proposed synthesis of this compound. Actual yields may vary depending on reaction conditions and purification efficiency.

StepReactionStarting Material (Amount)Reagents (Equivalents)ProductYield (%)Purity (%)
1Protection3-Methoxyphenol (8.06 mmol)TBDMSCl (1.5), Imidazole (1.6)3-(tert-Butyldimethylsilyloxy)-1-methoxybenzene95>98
2 & 3BrominationProtected Intermediate (7.66 mmol)NBS (2.0)1,3-Dibromo-2-(tert-butyldimethylsilyloxy)-5-methoxybenzene60>95 (after chromatography)
4DeprotectionDibromo Protected Intermediate (4.60 mmol)TBAF (1.1)This compound90>99 (after purification)

Experimental Workflow Diagram

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: 3-Methoxyphenol Protection Protection Reaction Start->Protection Bromination Bromination Reaction Protection->Bromination Deprotection Deprotection Reaction Bromination->Deprotection Crude Crude Product Deprotection->Crude Purification Column Chromatography / Recrystallization Crude->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Pure this compound Purification->Final

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 3-methoxyphenol requires a strategic, multi-step approach to ensure high regioselectivity and yield. The proposed pathway, involving protection, stepwise bromination, and deprotection, offers a scientifically sound method for obtaining the target molecule. The detailed protocols and diagrams provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the exploration of the potential applications of this and related halogenated phenolic compounds. Further optimization of reaction conditions may be necessary to achieve the best results in a laboratory setting.

References

The Multifaceted Biological Activities of Brominated Methoxyphenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated methoxyphenols, a class of halogenated phenolic compounds found in various natural sources, particularly marine organisms, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of the bioactivities of these compounds, with a focus on their antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of these activities. Furthermore, key signaling pathways modulated by brominated methoxyphenols are visualized using Graphviz diagrams to offer a clear conceptual framework for their mechanisms of action.

Introduction

Phenolic compounds are a well-established class of natural products with a wide array of biological activities. The introduction of bromine atoms into the chemical structure of methoxyphenols can significantly modulate their physicochemical properties, such as lipophilicity and electronic characteristics, often leading to enhanced biological potency. Marine algae, in particular, are a rich source of these unique brominated compounds. This guide aims to consolidate the existing research on the biological activities of brominated methoxyphenols, providing a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery.

Biological Activities of Brominated Methoxyphenols

Antioxidant Activity

Brominated methoxyphenols have demonstrated significant antioxidant potential, primarily attributed to their ability to scavenge free radicals. The presence of a hydroxyl group on the aromatic ring is crucial for this activity, and the substitution pattern of both bromine and methoxy groups influences the radical scavenging capacity.

Table 1: Antioxidant Activity of Brominated Methoxyphenols

CompoundAssayIC50 (µM)Source Organism/MethodReference
2-bromo-4-methoxyphenolDPPH Radical ScavengingNot explicitly foundSynthetic
3-bromo-4,5-dihydroxybenzaldehydeDPPH Radical Scavenging~3.5 (as avrainvilleal)Marine sources
2,6-dibromo-4-methoxyphenolNot specifiedNot specifiedNot specified
Brominated Plastoquinone AnalogsVarious Cancer Cell LinesGI50 ranging from 1.55 to 4.41Synthetic
Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Brominated methoxyphenols have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes and signaling pathways. A significant mechanism of anti-inflammatory action for many phenolic compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Additionally, the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway is a critical target for anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Brominated Methoxyphenols

CompoundTarget/AssayIC50 (µM)Cell Line/SystemReference
Brominated PhenolsCOX-2 InhibitionNot explicitly foundNot specified
Methoxyphenolic CompoundsInhibition of various inflammatory mediators (CCL2, CCL5, IL-6, etc.)Diapocynin: 20.3, Apocynin: 146.6Human airway cells

Note: Specific IC50 values for brominated methoxyphenols against key inflammatory targets like COX-2 were not explicitly found in the initial search. The data for related methoxyphenolic compounds is provided for context.

Anticancer Activity

The potential of brominated methoxyphenols as anticancer agents is an active area of research. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, induce apoptosis, and inhibit cell proliferation.

Table 3: Anticancer Activity of Brominated Methoxyphenols

Compound/DerivativeCell LineIC50 (µM)Reference
Brominated Coelenteramine (Br-Cla)Prostate Cancer (PC-3)24.3
Brominated Coelenteramine (Br-Cla)Breast Cancer (MCF-7)21.6
Bromophenol derivatives with indolin-2-one moietyA549, Bel7402, HepG2, HeLa, HCT116Potent activity at 10 µg/ml
Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation. The antioxidant and anti-inflammatory properties of brominated methoxyphenols make them promising candidates for neuroprotection. They may exert their effects by protecting neurons from oxidative damage and modulating signaling pathways involved in neuronal survival.

Table 4: Neuroprotective Activity of Brominated Methoxyphenols

CompoundAssay/ModelEffective ConcentrationKey FindingsReference
Brominated alkaloids from Aplysina fulvaMicroglia inflammation modulationNot specifiedNeuroprotective and modulates inflammatory profile
Hindered phenols (related to methoxyphenols)Anoxia-glucopenia in guinea-pig detrusor stripsNot specifiedNeuroprotection correlated with antioxidant activity

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandins. The inhibition of this enzyme can be measured by quantifying the reduction in prostaglandin production. A common method involves using a fluorometric probe that detects the prostaglandin G2 intermediate.

Protocol:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.

    • Prepare a solution of arachidonic acid (substrate) and a fluorometric COX probe.

    • Prepare stock solutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure (in a 96-well plate):

    • Add the reaction buffer, heme, and diluted COX-2 enzyme to each well.

    • Add the test compound or control to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

  • Calculation:

    • The rate of the reaction is determined from the linear portion of the kinetic curve.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

    • The IC50 value is determined from a dose-response curve.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the activation of the NF-κB signaling pathway.

Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate media.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Treatment:

    • After 24 hours of transfection, treat the cells with the test compound for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a further 6-8 hours.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in NF-κB activity relative to the stimulated control.

    • Determine the inhibitory effect of the test compound on NF-κB activation.

Signaling Pathways and Mechanisms of Action

The biological activities of brominated methoxyphenols are underpinned by their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Antioxidant Mechanism

The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Antioxidant_Mechanism Brominated_Methoxyphenol Brominated_Methoxyphenol Phenoxyl_Radical ArO• Brominated_Methoxyphenol->Phenoxyl_Radical H• donation Free_Radical R• Neutralized_Molecule RH Free_Radical->Neutralized_Molecule H• acceptance Stable_Products Stable_Products Phenoxyl_Radical->Stable_Products Resonance Stabilization

Caption: Antioxidant mechanism of brominated methoxyphenols.

Anti-inflammatory Signaling: NF-κB Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Brominated methoxyphenols can inhibit this pathway at various points.

NFkB_Inhibition cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, LPS IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release NFkB_complex NF-κB/IκB Complex NFkB_complex->IkB NFkB_n NF-κB NFkB->NFkB_n Translocation BMP Brominated Methoxyphenol BMP->IKK Inhibition BMP->NFkB_n Inhibition of Nuclear Translocation Gene_Expression Inflammatory Gene Transcription NFkB_n->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion and Future Perspectives

Brominated methoxyphenols represent a promising class of bioactive compounds with a wide range of therapeutic potential. Their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties warrant further investigation. Future research should focus on the isolation and characterization of new brominated methoxyphenols from natural sources, as well as the semi-synthesis of novel derivatives with improved potency and selectivity. In-depth mechanistic studies are required to fully elucidate their modes of action and to identify their specific molecular targets. Furthermore, preclinical and clinical studies are necessary to evaluate the safety and efficacy of these compounds for the treatment of various diseases. The information compiled in this guide serves as a foundation for these future endeavors, aiming to accelerate the translation of basic research into tangible clinical applications.

An In-Depth Technical Guide on the Natural Occurrence of Dibrominated Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of dibrominated phenolic compounds, detailing their sources, biosynthesis, and methods for isolation and characterization. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of these unique natural products.

Natural Occurrence and Distribution

Dibrominated phenolic compounds are a class of secondary metabolites found predominantly in marine environments. Red algae, particularly those belonging to the family Rhodomelaceae, are a rich source of these compounds.[1][2] Species such as Rhodomela confervoides and Vertebrata lanosa (formerly Polysiphonia lanosa) have been extensively studied and shown to produce a variety of brominated phenols.[2][3] Additionally, these compounds have been identified in other marine organisms, including sponges and acorn worms like Saccoglossus bromophenolosus.[2][4]

The concentration of these compounds in their natural sources can vary significantly. For instance, in a study of marine macroalgae from eastern Australia, the total bromophenol content on a wet-weight basis ranged from 0.9 ng/g in the green alga Codium fragile to 2590 ng/g in the red alga Pterocladiella capillacea.[5] Another study on Vertebrata lanosa reported concentrations of different bromophenols ranging from 0.005 to 0.678 mg/g dry weight, with significant variations observed between different sampling years.[6]

Below is a summary of some naturally occurring dibrominated phenolic compounds and their sources.

Compound NameChemical StructureNatural Source(s)Reference(s)
2,3-Dibromo-4,5-dihydroxybenzyl alcohol (Lanosol)C₇H₆Br₂O₃Vertebrata lanosa, Rhodomela confervoides[2][3]
2,4-DibromophenolC₆H₄Br₂OSaccoglossus bromophenolosus, various marine algae[2][4]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherC₁₄H₁₀Br₄O₅Rhodomela confervoides, Leathesia nana[7][8]
3,5-Dibromo-4-hydroxybenzoic acidC₇H₄Br₂O₃Marine algae
2,2',3,3'-Tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethaneC₁₃H₈Br₄O₄Odonthalia corymbifera, Rhodomela confervoides[9]

Biosynthesis of Dibrominated Phenolic Compounds

The biosynthesis of brominated phenols in marine organisms is primarily catalyzed by a class of enzymes known as vanadium-dependent bromoperoxidases (V-BrPOs).[10] These enzymes facilitate the oxidation of bromide ions (Br⁻) by hydrogen peroxide (H₂O₂), leading to the formation of an electrophilic bromine species, often described as a bromonium ion equivalent (Br⁺).[10][11] This reactive species then participates in the electrophilic substitution of hydrogen atoms on a phenolic substrate.

The general catalytic cycle of vanadium bromoperoxidase in the bromination of phenols can be summarized as follows:

  • Binding of Hydrogen Peroxide: The catalytic cycle begins with the binding of hydrogen peroxide to the vanadium(V) center of the enzyme.

  • Formation of a Peroxo-Vanadium Complex: This binding results in the formation of a peroxo-vanadium(V) intermediate.

  • Oxidation of Bromide: The peroxo-vanadium complex then oxidizes a bromide ion to an electrophilic bromine species.

  • Electrophilic Aromatic Substitution: The generated electrophilic bromine attacks the electron-rich aromatic ring of a phenolic precursor, leading to the formation of a brominated phenol.

  • Regeneration of the Enzyme: The enzyme is regenerated to its native state, ready for another catalytic cycle.

While the general mechanism is understood, the specific biosynthetic pathways leading to the diverse array of dibrominated phenolic compounds are still under investigation. The initial phenolic substrates are believed to be derived from the shikimic acid pathway.

Biosynthesis_of_Dibrominated_Phenols cluster_0 Vanadium Bromoperoxidase (V-BrPO) Catalytic Cycle cluster_1 Phenolic Substrate Bromination V_V_Enzyme V(V)-Enzyme Peroxo_V_V Peroxo-V(V) Complex V_V_Enzyme->Peroxo_V_V + H₂O₂ - H₂O Electrophilic_Br Electrophilic Bromine Species (e.g., HOBr, Br+) Peroxo_V_V->Electrophilic_Br + Br⁻ + H⁺ Electrophilic_Br->V_V_Enzyme + Phenolic Substrate - Brominated Phenol Phenolic_Substrate Phenolic Substrate (from Shikimic Acid Pathway) Monobrominated_Phenol Monobrominated Phenol Phenolic_Substrate->Monobrominated_Phenol + Electrophilic Br Dibrominated_Phenol Dibrominated Phenol Monobrominated_Phenol->Dibrominated_Phenol + Electrophilic Br

Biosynthesis of Dibrominated Phenols.

Experimental Protocols

The isolation and characterization of dibrominated phenolic compounds from natural sources involve a series of systematic steps, from extraction to purification and structural elucidation.

Extraction

The initial step involves the extraction of the compounds from the biological material. A common method is the use of organic solvents. For example, air-dried and powdered red algae can be extracted with methanol or a mixture of methanol and dichloromethane.[1]

Detailed Protocol for Methanolic Extraction of Rhodomela confervoides

  • Air-dry the collected Rhodomela confervoides algal material.

  • Grind the dried algae into a fine powder.

  • Macerate the powdered algae with methanol at room temperature for 48 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Suspend the crude extract in water and partition it with a non-polar solvent like ethyl acetate to separate compounds based on their polarity. The dibrominated phenolic compounds are typically found in the ethyl acetate fraction.

Purification

The crude extract is a complex mixture of various compounds. Therefore, chromatographic techniques are employed for the purification of the target dibrominated phenols.

Detailed Protocol for Purification using Column Chromatography and HPLC

  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the desired compounds.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions obtained from silica gel chromatography using a Sephadex LH-20 column.

    • A common eluent for this step is a mixture of petroleum ether, chloroform, and methanol (e.g., in a 5:5:1 ratio).[2]

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, use reversed-phase HPLC.

    • A typical setup involves a C8 or C18 column.[12][13]

    • The mobile phase is often a gradient of water and acetonitrile or methanol, with a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid to improve peak shape.[2][12]

    • An example of an HPLC gradient for the separation of bromophenols from Vertebrata lanosa is as follows: a mobile phase of water (A) and acetonitrile (B), both containing 0.05% trifluoroacetic acid, with a gradient from 2% B to 70% B over 35 minutes.[13][14]

Experimental_Workflow Start Collection and Preparation of Biological Material (e.g., Red Algae) Extraction Solvent Extraction (e.g., Methanol, Methanol/Dichloromethane) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Water/Ethyl Acetate) Extraction->Partitioning Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Partitioning->Column_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) (Reversed-Phase) Column_Chromatography->HPLC Characterization Structural Characterization (NMR, MS) HPLC->Characterization End Pure Dibrominated Phenolic Compound Characterization->End

General Experimental Workflow for Isolation.

Structural Characterization

Once a pure compound is isolated, its chemical structure is determined using spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the structure. For complex molecules, 2D NMR techniques like COSY, HSQC, and HMBC are employed to establish connectivity between atoms.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can also help in elucidating the structure. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key indicator for the presence of bromine atoms in the molecule.[15]

Detailed Protocol for GC-MS Analysis of Dibrominated Phenols

  • Derivatization (Optional but often recommended): To improve volatility and chromatographic properties, phenolic compounds can be derivatized, for example, by acetylation or methylation.

  • Gas Chromatography (GC):

    • Use a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Set the oven temperature program to achieve good separation of the target analytes. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.[16]

    • Use helium as the carrier gas at a constant flow rate.

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in electron ionization (EI) mode.

    • Acquire data in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known compounds.

Biological Activities

Dibrominated phenolic compounds have been shown to exhibit a range of biological activities, making them of interest for drug development.

Antioxidant Activity

Many dibrominated phenols demonstrate potent antioxidant activity. This is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. The activity is typically reported as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals.

CompoundAssayIC₅₀ (μM)Source OrganismReference(s)
(3,5-dibromo-4-hydroxyphenyl) acetic acid butyl esterDPPH9.67 - 21.90Polysiphonia urceolata[1]
2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethaneDPPH6.1Polysiphonia urceolata[4]
3-bromo-4,5-dihydroxybenzaldehydeDPPH-Rhodomela confervoides[17]
3-bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)pyrocatecholPTP1B Inhibition1.7Rhodomela confervoides[17]
2,2',3-tribromo-3',4,4',5-tetrahydroxy-6'-ethyloxymethyldiphenylmethanePTP1B Inhibition0.84Rhodomela confervoides[17]
Antimicrobial Activity

Several dibrominated phenolic compounds have shown activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundTarget OrganismMIC (μg/mL)Source OrganismReference(s)
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherStaphylococcus aureus, Pseudomonas aeruginosa< 70Rhodomela confervoides[17]
3,3',5,5'-tetrabromo-6,6'-dihydroxydiphenylmethane (Synthetic derivative)Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Proteus vulgaris, Salmonella typhimurium--[9]
2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethaneCandida albicans, Aspergillus fumigatus, Trichophyton rubrum, Trichophyton mentagrophytes-Odonthalia corymbifera[9]

Conclusion

Dibrominated phenolic compounds are a fascinating class of natural products with significant potential for further research and development. Their unique chemical structures and potent biological activities make them attractive candidates for the development of new therapeutic agents. This guide provides a foundational understanding of their natural occurrence, biosynthesis, and the experimental methodologies required for their study. Further investigation into the specific mechanisms of action and the optimization of their structures could lead to the discovery of novel drugs with applications in various fields, including antioxidant and antimicrobial therapies.

References

A Technical Guide to Determining the Solubility of 2,4-Dibromo-5-methoxyphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from chemical reactions to biological systems. This technical guide provides a comprehensive framework for determining the solubility of 2,4-Dibromo-5-methoxyphenol in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document outlines predictive principles, detailed experimental protocols for both qualitative and quantitative solubility assessment, and a structured approach to data presentation. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to systematically evaluate the solubility of this compound and related compounds in their laboratories.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding a compound's solubility is paramount for formulation, bioavailability, and ensuring effective delivery to the target site. In chemical research, solubility dictates the choice of solvents for reactions, purification processes like crystallization, and analytical techniques such as chromatography[1].

This guide focuses on this compound, a substituted phenol. Phenolic compounds are a significant class of molecules with diverse applications. The structural features of this compound, including the hydroxyl and methoxy functional groups and the bromine substituents on the aromatic ring, will govern its interactions with different organic solvents.

Physicochemical Properties of this compound

Before embarking on experimental solubility determination, a review of the known physicochemical properties of this compound can provide insights into its likely solubility behavior. These properties are summarized in Table 1.

PropertyValueSource
Molecular Formula C₇H₇Br₂O₂[2]
Molecular Weight 282.94 g/mol [2]
Appearance Solid (predicted)General knowledge
LogP (predicted) 3.1[2]
Topological Polar Surface Area (TPSA) 29.5 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

The predicted LogP value of 3.1 suggests that this compound is a relatively lipophilic compound and is likely to have better solubility in nonpolar organic solvents compared to water. The presence of a hydroxyl group (a hydrogen bond donor and acceptor) and a methoxy group (a hydrogen bond acceptor) indicates that it can interact with polar solvents.

Predicting Solubility: "Like Dissolves Like"

A guiding principle in predicting solubility is the adage "like dissolves like." This means that substances with similar polarities are more likely to be soluble in each other[1].

  • Polar Solvents: Solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) are polar and can engage in hydrogen bonding. The hydroxyl and methoxy groups of this compound suggest potential solubility in these solvents.

  • Nonpolar Solvents: Solvents such as hexane and toluene are nonpolar. The dibrominated benzene ring contributes to the lipophilicity of the molecule, suggesting possible solubility in these solvents.

  • Intermediate Polarity Solvents: Solvents like acetone and ethyl acetate have intermediate polarity.

Based on its structure, this compound is expected to exhibit a range of solubilities in common organic solvents. Experimental determination is necessary to quantify these solubilities.

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of this compound involves both qualitative and quantitative methods.

A preliminary qualitative assessment can efficiently screen for suitable solvents and provide a general understanding of the compound's solubility profile.

Objective: To classify the solubility of this compound in various organic solvents as soluble, partially soluble, or insoluble.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethyl sulfoxide)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Procedure: [3][4]

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution against a contrasting background to determine if the solid has dissolved completely.

  • If the solid has not dissolved, continue to add the solvent in 1 mL increments up to a total of 5 mL, with vigorous mixing after each addition.

  • Record the observations as:

    • Soluble: The compound completely dissolves.

    • Partially Soluble: A portion of the compound dissolves, but some solid remains.

    • Insoluble: The compound does not appear to dissolve.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the quantitative solubility of this compound in selected organic solvents at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents

  • Screw-cap vials or flasks

  • A constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • A suitable analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

  • Volumetric flasks and pipettes

Procedure: [5][6]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a screw-cap vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial and place it in a constant temperature shaker bath. A standard temperature for solubility studies is 25 °C.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 2: Template for Reporting Quantitative Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25HPLC-UV
Ethanol25HPLC-UV
Acetone25HPLC-UV
Ethyl Acetate25HPLC-UV
Dichloromethane25HPLC-UV
Toluene25HPLC-UV
Hexane25HPLC-UV
Dimethyl Sulfoxide25HPLC-UV

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

G cluster_0 Phase 1: Prediction and Qualitative Screening cluster_1 Phase 2: Quantitative Measurement cluster_2 Phase 3: Data Reporting A Compound Selection: This compound B Review Physicochemical Properties (LogP, TPSA, H-bond donors/acceptors) A->B C Predict Solubility based on 'Like Dissolves Like' B->C D Qualitative Solubility Test in a Range of Solvents C->D E Select Solvents for Quantitative Analysis D->E F Shake-Flask Method: Prepare Saturated Solution E->F G Equilibrate at Constant Temperature F->G H Sample, Filter, and Dilute Supernatant G->H I Quantify Concentration (e.g., HPLC-UV) H->I J Calculate Solubility I->J K Tabulate Quantitative Solubility Data J->K L Technical Report/Whitepaper K->L

Solubility Determination Workflow

Conclusion

References

Thermochemical Properties of 2,4-Dibromo-5-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical guide on the thermochemical properties of 2,4-Dibromo-5-methoxyphenol. It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield specific experimental or computational thermochemical data (e.g., enthalpy of formation, entropy, heat capacity) for this particular compound. The information presented herein is based on data for structurally related isomers and general principles of thermochemical analysis for phenolic compounds.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and the prediction of its chemical behavior. This guide provides an overview of the available information and outlines general methodologies for the determination of these essential parameters.

Physicochemical and Thermochemical Data

Due to the absence of specific data for this compound, the following table summarizes the available physical properties for the closely related isomer, 2-Bromo-5-methoxyphenol . These values may serve as an initial estimate but should be used with caution as positional isomerism can significantly influence these properties.

PropertyValue (for 2-Bromo-5-methoxyphenol)Reference
Molecular FormulaC₇H₇BrO₂[1][2]
Molecular Weight203.03 g/mol [1][2]
Melting Point152 °C[1]
Boiling Point253.3 °C at 760 mmHg[1]
Density1.585 g/cm³[1]
LogP2.16330[1]

Note: The thermochemical properties for many organic compounds, including halogenated phenols, can be determined experimentally or computationally. For instance, the standard molar enthalpies of formation for several methoxyphenol and dimethoxyphenol isomers have been determined using static bomb combustion calorimetry and Calvet microcalorimetry[3].

Experimental Protocols for Thermochemical Analysis

While specific experimental protocols for this compound are not available, the following are standard methodologies used for determining the thermochemical properties of solid organic compounds.

Combustion Calorimetry

This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

G Experimental Workflow: Combustion Calorimetry cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis Sample Weigh Sample Pelletize Pelletize Sample Sample->Pelletize Crucible Place in Crucible Pelletize->Crucible Bomb Assemble Bomb (with O2) Crucible->Bomb Calorimeter Place in Calorimeter Bomb->Calorimeter Ignite Ignite Sample Calorimeter->Ignite Measure Measure Temperature Change Ignite->Measure Correction Apply Corrections (e.g., fuse ignition) Measure->Correction Energy Calculate Energy of Combustion Correction->Energy Enthalpy Calculate Enthalpy of Combustion & Formation Energy->Enthalpy G Experimental Workflow: Differential Scanning Calorimetry (DSC) cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Sample Weigh Sample Pan Seal in Pan Sample->Pan Load Load Sample & Reference Pans into DSC Pan->Load Heat Heat at a Controlled Rate Load->Heat Measure Measure Differential Heat Flow Heat->Measure Thermogram Generate Thermogram Measure->Thermogram Integrate Integrate Peaks (Enthalpy) Thermogram->Integrate Cp Determine Heat Capacity Thermogram->Cp G Plausible Synthesis of this compound Start 3-Methoxyphenol Protect Hydroxyl Protection (e.g., Acetylation) Start->Protect Protected Protected 3-Methoxyphenol Protect->Protected Brominate Bromination (e.g., NBS or Br2) Protected->Brominate Dibrominated Protected This compound Brominate->Dibrominated Deprotect Deprotection Dibrominated->Deprotect Product This compound Deprotect->Product

References

The Synthetic Versatility and Pharmacological Potential of 2,4-Dibromo-5-methoxyphenol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, potential derivatives, and predicted biological activities of 2,4-dibromo-5-methoxyphenol. Drawing upon established synthetic methodologies for related brominated phenols, this document offers a roadmap for the derivatization of this core scaffold and discusses the potential for these new chemical entities in drug discovery based on the known bioactivities of similar compounds.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be achieved through the direct bromination of a suitable methoxyphenol precursor. Based on analogous reactions, 3-methoxyphenol serves as a logical starting material. The hydroxyl and methoxy groups on the aromatic ring are ortho-, para-directing, and activating, making the 2, 4, and 6 positions susceptible to electrophilic substitution.

A plausible synthetic route involves the treatment of 3-methoxyphenol with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like tetrahydrofuran (THF). This approach has been successfully employed for the synthesis of monobrominated methoxyphenols. To achieve dibromination, the stoichiometry of the brominating agent would be adjusted.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a documented procedure for the synthesis of this compound.[1]

Materials:

  • 3-Methoxyphenol

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 3-methoxyphenol in THF at room temperature.

  • Add N-bromosuccinimide (approximately 2.2 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by adding sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by flash chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford this compound as a white solid.[1]

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular FormulaC₇H₆Br₂O₂
Molecular Weight281.93 g/mol
Melting Point70-71 °C[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm) Multiplicity Integration Assignment
Aromatic7.49s1HAr-H
Aromatic6.53s1HAr-H
Hydroxyl5.40s1H-OH
Methoxy3.76s3H-OCH₃
Data obtained from a supporting information document.[1]

Potential Derivatives of this compound

The structure of this compound offers multiple reaction sites for derivatization, including the phenolic hydroxyl group and the two bromine atoms. This allows for a wide range of chemical modifications to generate a library of novel compounds with potentially diverse biological activities.

Derivatization_Pathways This compound This compound O-Alkylated Derivatives O-Alkylated Derivatives This compound->O-Alkylated Derivatives O-Alkylation O-Acylated Derivatives O-Acylated Derivatives This compound->O-Acylated Derivatives O-Acylation Aryl/Heteroaryl Derivatives Aryl/Heteroaryl Derivatives This compound->Aryl/Heteroaryl Derivatives Suzuki Coupling Amino Derivatives Amino Derivatives This compound->Amino Derivatives Buchwald-Hartwig Amination Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Aryl Derivative Aryl Derivative Reaction Mixture->Aryl Derivative Heat

References

Methodological & Application

Application of 2,4-Dibromo-5-methoxyphenol Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenols, a class of halogenated phenolic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. While direct applications of 2,4-Dibromo-5-methoxyphenol are not extensively documented, its structural analogs and derivatives serve as crucial intermediates in the synthesis of potent antioxidant and anticancer agents. This document provides detailed application notes and protocols for the utilization of derivatives synthesized from structurally similar precursors, such as brominated vanillin, highlighting their potential in drug discovery and development. These derivatives have shown promise in mitigating oxidative stress and inhibiting cancer cell proliferation, making them valuable scaffolds for further optimization.

Key Applications

Derivatives of dibromo-methoxyphenols have demonstrated significant potential in two primary areas of medicinal chemistry:

  • Antioxidant Activity: These compounds have been shown to protect cells from oxidative damage induced by reactive oxygen species (ROS).

  • Anticancer Activity: Certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their potential as novel chemotherapeutic agents.

Data Presentation

The following table summarizes the biological activities of key derivatives synthesized from brominated methoxyphenol precursors.

Compound IDDerivative ClassBiological ActivityCell LineEndpointIC50 (µM)
3b-9 Methylated BromophenolAntioxidantHaCaTAmelioration of H₂O₂-induced oxidative damage and ROS generation-
4b-3 Acetylated BromophenolAntioxidantHaCaTAmelioration of H₂O₂-induced oxidative damage and ROS generation-
4b-4 Acetylated BromophenolAnticancerK562Inhibition of cell viability, induction of apoptosis13.9 (as µg/mL for a similar bromophenol)[1]

Note: Specific IC50 values for compounds 3b-9 and 4b-3 are not available in the reviewed literature; the value for 4b-4 is for a structurally related bromophenol and is provided for context.

Experimental Protocols

Protocol 1: Synthesis of Methylated and Acetylated Bromophenol Derivatives

This protocol outlines the general synthesis of methylated and acetylated bromophenol derivatives from a vanillin precursor, which can be adapted for this compound.

Workflow for Synthesis of Bromophenol Derivatives

G Vanillin Vanillin Monobromination Monobromination (Br₂, Acetic Acid) Vanillin->Monobromination Dibromination Dibromination (Br₂, Acetic Acid, Iron filings) Monobromination->Dibromination StartingMaterial 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde Dibromination->StartingMaterial Methylation Methylation (Various Reagents) StartingMaterial->Methylation Acetylation Acetylation (Various Reagents) StartingMaterial->Acetylation MethylatedDerivatives Methylated Bromophenol Derivatives (e.g., 3b-9) Methylation->MethylatedDerivatives AcetylatedDerivatives Acetylated Bromophenol Derivatives (e.g., 4b-3, 4b-4) Acetylation->AcetylatedDerivatives

Caption: Synthetic workflow for bromophenol derivatives.

Materials:

  • Vanillin

  • Acetic Acid

  • Bromine (Br₂)

  • Iron filings

  • Appropriate reagents for methylation and acetylation (e.g., alkyl halides, acetyl chloride)

  • Solvents (e.g., dichloromethane, ethyl acetate)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Monobromination: Dissolve vanillin in acetic acid. Add bromine dropwise at room temperature and stir until the reaction is complete (monitored by TLC).

  • Dibromination: To the solution from step 1, add iron filings followed by the dropwise addition of bromine. Heat the reaction mixture at reflux overnight. Monitor the reaction by TLC.

  • Isolation of Intermediate: After completion, cool the reaction mixture, filter the solid, and wash with cold water to obtain 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde.

  • Synthesis of Derivatives:

    • Methylation: React the intermediate from step 3 with appropriate methylating agents to yield methylated derivatives like 3b-9 (2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene).

    • Acetylation: React the intermediate with acetylating agents to produce acetylated derivatives such as 4b-3 ((oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate) and 4b-4 ((oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate).

  • Purification: Purify the final products using column chromatography.

Protocol 2: Evaluation of Antioxidant Activity in HaCaT Cells

This protocol describes the assessment of the cytoprotective effects of bromophenol derivatives against H₂O₂-induced oxidative damage in human keratinocyte (HaCaT) cells.

Workflow for Antioxidant Activity Assay

G HaCaT HaCaT Cell Culture Treatment Treatment with Bromophenol Derivatives (e.g., 3b-9, 4b-3) HaCaT->Treatment H2O2 Induction of Oxidative Stress (H₂O₂) Treatment->H2O2 ROS_Measurement Measurement of Intracellular ROS (DCFH-DA Assay) H2O2->ROS_Measurement WesternBlot Western Blot Analysis (Nrf2, Keap1, TrxR1, HO-1) H2O2->WesternBlot Results Assessment of Antioxidant Effect ROS_Measurement->Results WesternBlot->Results

Caption: Workflow for assessing antioxidant activity.

Materials:

  • HaCaT (human keratinocyte) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate Buffered Saline (PBS)

  • Bromophenol derivatives (e.g., 3b-9 , 4b-3 )

  • 96-well plates and standard cell culture equipment

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed HaCaT cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the bromophenol derivatives for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: After treatment with the derivatives, induce oxidative stress by adding a predetermined concentration of H₂O₂ to the cell culture medium for a short duration (e.g., 30 minutes).

  • Measurement of Intracellular ROS:

    • Wash the cells with PBS.

    • Incubate the cells with DCFH-DA solution in the dark at 37°C for 30 minutes.

    • Measure the fluorescence intensity using a microplate reader to quantify the level of intracellular ROS. A decrease in fluorescence in treated cells compared to H₂O₂-only controls indicates antioxidant activity.

Protocol 3: Evaluation of Anticancer Activity in K562 Cells

This protocol details the method for assessing the cytotoxic effects of bromophenol derivatives on the human leukemia cell line K562.

Workflow for Anticancer Activity Assay

G K562 K562 Cell Culture Treatment Treatment with Bromophenol Derivatives (e.g., 4b-4) K562->Treatment MTT_Assay Cell Viability Assessment (MTT Assay) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Analysis (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Results Determination of Anticancer Activity MTT_Assay->Results Apoptosis_Assay->Results Cell_Cycle_Analysis->Results

Caption: Workflow for assessing anticancer activity.

Materials:

  • K562 (human leukemia) cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Bromophenol derivatives (e.g., 4b-4 )

  • 96-well plates and standard cell culture equipment

Procedure:

  • Cell Culture: Maintain K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Plate K562 cells in 96-well plates at a suitable density.

  • Treatment: Add various concentrations of the bromophenol derivatives to the wells and incubate for different time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells. The IC50 value can be determined from the dose-response curve.

  • Apoptosis and Cell Cycle Analysis (Optional): Further mechanistic studies can be performed using flow cytometry after staining with appropriate fluorescent dyes (e.g., Annexin V/Propidium Iodide for apoptosis, DAPI for cell cycle).

Signaling Pathway

The antioxidant effects of some bromophenol derivatives are associated with the modulation of the Nrf2 signaling pathway. While some derivatives did not affect the overall expression of Nrf2, they were observed to increase the expression of downstream antioxidant proteins like Thioredoxin Reductase 1 (TrxR1) and Heme Oxygenase-1 (HO-1).

Nrf2 Signaling Pathway in Antioxidant Response

G OxidativeStress Oxidative Stress (e.g., H₂O₂) Nrf2_Keap1 Nrf2-Keap1 Complex OxidativeStress->Nrf2_Keap1 induces dissociation Bromophenol Bromophenol Derivatives Bromophenol->Nrf2_Keap1 may influence Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_Keap1->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to AntioxidantProteins Increased Expression of: - TrxR1 - HO-1 ARE->AntioxidantProteins activates transcription CellularProtection Cellular Protection AntioxidantProteins->CellularProtection

Caption: Nrf2 signaling pathway modulation.

Conclusion

Derivatives of this compound and related brominated methoxyphenols represent a promising class of compounds for the development of novel antioxidant and anticancer therapies. The provided protocols offer a framework for the synthesis and biological evaluation of these compounds. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for the Halogenation of 5-Methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the halogenation reactions of 5-methoxyphenol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the regioselectivity of bromination, chlorination, and iodination reactions, providing established protocols and summarizing key quantitative data.

Introduction

5-Methoxyphenol, also known as m-guaiacol, is a versatile aromatic building block. Its electron-rich nature, due to the activating hydroxyl and methoxy groups, makes it highly susceptible to electrophilic aromatic substitution reactions, including halogenation. The position of these activating groups directs the incoming electrophile primarily to the ortho and para positions relative to the hydroxyl group. Understanding and controlling the regioselectivity of these reactions is crucial for the efficient synthesis of specifically substituted intermediates for drug discovery and development. Halogenated phenols and their derivatives are prevalent in a wide range of biologically active molecules, contributing to enhanced target binding, improved metabolic stability, and modulated pharmacokinetic properties.

Data Presentation: Quantitative Analysis of Halogenation Reactions

The following table summarizes the quantitative data for the halogenation of 5-methoxyphenol, providing insights into reaction yields and the distribution of major isomeric products.

Halogenation ReactionReagent(s)SolventProduct(s)Yield (%)Isomer Ratio (ortho:para)Reference
Bromination N-Bromosuccinimide (NBS)Tetrahydrofuran (THF)2-Bromo-5-methoxyphenol & 4-Bromo-5-methoxyphenol73 (total)~2:1[1]
Bromination Acetyl hypobromite (in situ)Dichloromethane2-Bromo-5-methoxyphenol~60Major product[2]
Chlorination Sulfuryl chloride (SO₂Cl₂)Dichloromethane2-Chloro-5-methoxyphenol & 4-Chloro-5-methoxyphenolHigh (qualitative)-General Protocol
Iodination N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA)Acetonitrile2-Iodo-5-methoxyphenol & 4-Iodo-5-methoxyphenolHigh (qualitative)-General Protocol

Note: Quantitative data for chlorination and iodination of 5-methoxyphenol is not extensively reported in the literature; however, high yields are generally expected based on analogous reactions with similar phenolic compounds. The regioselectivity can be influenced by the choice of halogenating agent, solvent, and reaction temperature.

Experimental Protocols

The following are detailed experimental protocols for the key halogenation reactions of 5-methoxyphenol.

Protocol 1: Bromination of 5-Methoxyphenol using N-Bromosuccinimide

This protocol describes the direct bromination of 5-methoxyphenol (also referred to as 3-methoxyphenol in some literature) using N-bromosuccinimide, which typically yields a mixture of ortho and para isomers.[1]

Materials:

  • 5-Methoxyphenol (3-methoxyphenol)

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of 5-methoxyphenol (1 g, 8.055 mmol) in anhydrous tetrahydrofuran (30 mL) in a round-bottom flask at room temperature, add N-bromosuccinimide (1.478 g, 8.055 mmol) in several portions.

  • Stir the resulting yellow reaction mixture at room temperature for 12 hours.

  • Quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (2 x 100 mL).

  • Wash the combined organic layers with brine (1 x 20 mL) and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purify the crude residue by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes.

  • This purification will yield 2-bromo-5-methoxyphenol (0.801 g, 49% yield) and 4-bromo-5-methoxyphenol (0.396 g, 24% yield).[1]

Protocol 2: Chlorination of 5-Methoxyphenol using Sulfuryl Chloride

This general protocol is based on established methods for the chlorination of activated aromatic compounds.

Materials:

  • 5-Methoxyphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 5-methoxyphenol (1.24 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of sulfuryl chloride (1.35 g, 10 mmol) in anhydrous dichloromethane (10 mL) to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the isomeric products.

Protocol 3: Iodination of 5-Methoxyphenol using N-Iodosuccinimide and Trifluoroacetic Acid

This protocol is adapted from a general method for the regioselective iodination of methoxy-substituted aromatic compounds.

Materials:

  • 5-Methoxyphenol

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile, anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 5-methoxyphenol (1.24 g, 10 mmol) in anhydrous acetonitrile (50 mL).

  • Add N-Iodosuccinimide (2.25 g, 10 mmol) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 mL).

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

Halogenated 5-methoxyphenol derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds. The introduction of a halogen atom can significantly influence the pharmacological profile of a molecule. For instance, the bromine atom in 5-bromo-2-methoxyphenol serves as a key handle for further functionalization through cross-coupling reactions, which is a common strategy in the synthesis of complex drug candidates. While specific applications of halogenated 5-methoxyphenol are often proprietary, the general importance of such structures is well-established in medicinal chemistry. For example, halogenated phenolic moieties are found in various classes of drugs, including anti-inflammatory agents, antimicrobials, and central nervous system agents. The antimicrobial and antioxidant activities of some methoxyphenol compounds have been reported, suggesting potential applications for their halogenated derivatives in these areas.[3]

Mandatory Visualizations

Logical Relationship of Halogenation Reactions

The following diagram illustrates the general electrophilic aromatic substitution mechanism for the halogenation of 5-methoxyphenol.

Halogenation_Mechanism cluster_start Starting Material cluster_reagents Halogenating Agents cluster_intermediates Sigma Complex (Arenium Ion) cluster_products Halogenated Products 5-Methoxyphenol 5-Methoxyphenol Sigma_Br Bromonium Ion Intermediate 5-Methoxyphenol->Sigma_Br Electrophilic Attack Sigma_Cl Chloronium Ion Intermediate 5-Methoxyphenol->Sigma_Cl Electrophilic Attack Sigma_I Iodonium Ion Intermediate 5-Methoxyphenol->Sigma_I Electrophilic Attack Br+ Br⁺ (from NBS) Br+->Sigma_Br Cl+ Cl⁺ (from SO₂Cl₂) Cl+->Sigma_Cl I+ I⁺ (from NIS/H⁺) I+->Sigma_I Ortho_Bromo 2-Bromo-5-methoxyphenol Sigma_Br->Ortho_Bromo Deprotonation Para_Bromo 4-Bromo-5-methoxyphenol Sigma_Br->Para_Bromo Deprotonation Ortho_Chloro 2-Chloro-5-methoxyphenol Sigma_Cl->Ortho_Chloro Deprotonation Para_Chloro 4-Chloro-5-methoxyphenol Sigma_Cl->Para_Chloro Deprotonation Ortho_Iodo 2-Iodo-5-methoxyphenol Sigma_I->Ortho_Iodo Deprotonation Para_Iodo 4-Iodo-5-methoxyphenol Sigma_I->Para_Iodo Deprotonation

Caption: General mechanism of electrophilic halogenation of 5-methoxyphenol.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis and purification of halogenated 5-methoxyphenol derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 5-Methoxyphenol in Anhydrous Solvent B 2. Add Halogenating Agent A->B C 3. Stir at Appropriate Temperature B->C D 4. Monitor Reaction by TLC C->D E 5. Quench Reaction D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Wash Organic Layer F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Caption: A standard workflow for the synthesis and purification process.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2,4-Dibromo-5-methoxyphenol with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce complex biaryl structures.[1] The resulting methoxy-biphenyl compounds are of significant interest in medicinal chemistry due to their potential as bioactive agents, including as antioxidants and anticancer therapeutics.[2][3][4]

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide.[1] Its popularity stems from the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[5]

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds as follows:

Suzuki_Reaction cluster_reactants Reactants cluster_products Products reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->catalyst product1 Mono- or Di-substituted Methoxy-biphenol product2 B(OH)₃ + H₂O catalyst->product1

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocols

The following protocols are adapted from established Suzuki-Miyaura coupling procedures for related aryl bromides. Optimization of reaction conditions may be necessary for specific arylboronic acids.

Protocol 1: General Suzuki Coupling of this compound

This protocol outlines a general procedure for the monosubstitution at the more reactive 2-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-bromo-5-methoxyphenol.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents)

  • Sodium carbonate (Na₂CO₃, 2.0 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.55 mmol), Pd(dppf)Cl₂ (0.025 mmol), and sodium carbonate (1.0 mmol).

  • Add THF (4 mL) and water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120 °C for 30-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product by flash column chromatography.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for Suzuki coupling reactions of dibrominated aromatic compounds, which can be used as a starting point for the optimization of reactions with this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O901285
22-bromo-4-methoxybenzaldehyde5-formyl-2-methoxyphenylboronic acidPdCl₂(dppf) (0.2)NaOH (3)THF120 (MW)0.8348
34-BromoanisolePhenylboronic acidPd/C (0.2)NaOHToluene/H₂O1201>95

Data adapted from representative literature on Suzuki coupling of related substrates.

Application Focus: Methoxy-biphenols as Potential Inhibitors of Receptor Tyrosine Kinase Signaling

Many biphenyl compounds exhibit biological activity, and those derived from this compound are of interest for their potential to modulate cellular signaling pathways implicated in diseases such as cancer. Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a crucial role in cell proliferation, differentiation, and survival.[6][7][8] Dysregulation of RTK signaling is a common feature of many cancers.[6] The synthesized methoxy-biphenols can be screened for their ability to inhibit RTK signaling.

Experimental Workflow for Screening Methoxy-biphenols

Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_mechanism Mechanism of Action synthesis Suzuki Coupling of This compound cell_culture Cancer Cell Line Culture (e.g., A549, MCF-7) synthesis->cell_culture Purified Compounds treatment Treatment with Synthesized Methoxy-biphenols cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, XTT) treatment->viability_assay western_blot Western Blot for Phosphorylated RTKs (p-EGFR, p-VEGFR) viability_assay->western_blot Active Compounds downstream Analysis of Downstream Signaling (p-Akt, p-ERK) western_blot->downstream

Caption: Workflow for evaluating the anticancer activity of synthesized compounds.

Potential Signaling Pathway Inhibition

The following diagram illustrates a simplified RTK signaling pathway that could be targeted by the synthesized methoxy-biphenols. Inhibition of RTK phosphorylation would block downstream signaling, leading to reduced cell proliferation and survival.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Methoxy-biphenol (Potential Inhibitor) Inhibitor->RTK

Caption: Potential inhibition of RTK signaling by methoxy-biphenols.

References

Application Notes: Hypothetical Use of 2,4-Dibromo-5-methoxyphenol in Flame Retardant Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive literature search did not yield specific examples of 2,4-Dibromo-5-methoxyphenol being used in the synthesis of flame retardants. The following application notes and protocols are therefore hypothetical and based on the general principles of brominated flame retardant (BFR) chemistry. These notes are intended to provide a theoretical framework for researchers and scientists exploring novel BFRs.

Introduction

Brominated flame retardants (BFRs) are organobromine compounds that are added to combustible materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. Their mechanism of action primarily involves the release of bromine radicals upon heating, which scavenge free radicals in the gas phase of a fire, thereby interrupting the combustion chain reaction.

This document outlines a hypothetical application of this compound as a reactive intermediate in the synthesis of a novel, potentially less bioaccumulative, brominated flame retardant. The proposed synthetic route involves the etherification of the phenolic hydroxyl group to produce a bis(dibromomethoxyphenyl) derivative. This approach aims to increase the molecular weight and thermal stability of the resulting flame retardant, making it suitable for incorporation into polymers like polystyrene and ABS.

Hypothetical Synthesis of a Novel Flame Retardant

The proposed synthetic pathway involves the reaction of this compound with a diepoxide to create a polymeric flame retardant. This reactive approach allows the flame retardant to be chemically bound within the polymer matrix, potentially reducing its leaching over the product's lifetime.

Synthesis_Pathway This compound This compound Reaction_Mixture Polymerization This compound->Reaction_Mixture Diepoxide Diepoxide Diepoxide->Reaction_Mixture Base Catalyst Base Catalyst Base Catalyst->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Polymeric_Flame_Retardant Hypothetical Polymeric Flame Retardant Reaction_Mixture->Polymeric_Flame_Retardant Purification Purification Polymeric_Flame_Retardant->Purification Final_Product Purified Flame Retardant Purification->Final_Product

Caption: Hypothetical synthesis pathway of a polymeric flame retardant.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Polymeric Flame Retardant

Materials:

  • This compound

  • 1,4-Butanediol diglycidyl ether (as the diepoxide)

  • Potassium carbonate (as the base catalyst)

  • N,N-Dimethylformamide (DMF) (as the solvent)

  • Deionized water

  • Methanol

Procedure:

  • To a dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add this compound (0.1 mol), 1,4-butanediol diglycidyl ether (0.05 mol), and potassium carbonate (0.12 mol) in 150 mL of DMF.

  • The reaction mixture is heated to 120°C under a nitrogen atmosphere and stirred for 8 hours.

  • After cooling to room temperature, the mixture is poured into 500 mL of deionized water with vigorous stirring.

  • The precipitate is collected by filtration, washed with deionized water and then with methanol to remove unreacted monomers and impurities.

  • The resulting solid is dried in a vacuum oven at 80°C for 24 hours to yield the hypothetical polymeric flame retardant.

Protocol 2: Incorporation into Polystyrene and Flame Retardancy Testing

Materials:

  • Polystyrene (PS) pellets

  • Hypothetical polymeric flame retardant

  • Antimony trioxide (synergist)

  • Twin-screw extruder

  • Injection molding machine

  • Limiting Oxygen Index (LOI) apparatus (ASTM D2863)

  • UL-94 vertical burn test chamber

Procedure:

  • Dry the polystyrene pellets and the synthesized flame retardant in an oven at 80°C for 4 hours.

  • Premix the polystyrene pellets with the flame retardant (at various weight percentages) and antimony trioxide in a high-speed mixer. A common ratio of flame retardant to synergist is 3:1.

  • Melt-blend the mixture using a co-rotating twin-screw extruder with a temperature profile of 180-220°C from hopper to die.

  • The extruded strands are cooled in a water bath and pelletized.

  • The pellets are then injection molded into standard test specimens for LOI and UL-94 testing.

  • Perform LOI and UL-94 tests on the specimens according to their respective ASTM standards.

Experimental_Workflow cluster_synthesis Synthesis cluster_formulation Polymer Formulation cluster_testing Flame Retardancy Testing Reactants This compound + Diepoxide Polymerization Polymerization Reactants->Polymerization Purification Purification Polymerization->Purification FR_Product Flame Retardant Purification->FR_Product Melt_Blending Melt Blending FR_Product->Melt_Blending Polymer Polystyrene Polymer->Melt_Blending Injection_Molding Injection Molding Melt_Blending->Injection_Molding Test_Specimens Test_Specimens Injection_Molding->Test_Specimens LOI_Test LOI Test Test_Specimens->LOI_Test UL94_Test UL-94 Test Test_Specimens->UL94_Test Data_Analysis Data_Analysis LOI_Test->Data_Analysis UL94_Test->Data_Analysis

Caption: Experimental workflow for synthesis and testing.

Data Presentation

The following tables present hypothetical data for the flame retardancy performance of polystyrene formulations containing the synthesized flame retardant.

Table 1: Hypothetical Limiting Oxygen Index (LOI) Data

FormulationPS (wt%)Flame Retardant (wt%)Sb₂O₃ (wt%)LOI (%)
PS-Control1000018.5
PS-FR108510524.0
PS-FR158015528.5
PS-FR207520532.0

Table 2: Hypothetical UL-94 Vertical Burn Test Results

FormulationThickness (mm)Time to Extinguish (s)DrippingUL-94 Rating
PS-Control3.2BurningYesFails
PS-FR103.2< 30NoV-2
PS-FR153.2< 10NoV-0
PS-FR201.6< 10NoV-0

Conclusion

While the use of this compound in flame retardant synthesis is not currently documented, this hypothetical application note provides a plausible research direction. The proposed synthesis of a polymeric flame retardant and its incorporation into polystyrene demonstrates a standard workflow for the development and evaluation of new flame retardant additives. Researchers are encouraged to explore such novel chemistries to develop safer and more effective flame retardant solutions.

Application Notes and Protocols for the Bromination of Methoxyphenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the bromination of methoxyphenols, versatile building blocks in the synthesis of pharmaceuticals and other fine chemicals. The described methods offer various approaches to achieve regioselective bromination, yielding valuable intermediates for further functionalization.

Introduction

The introduction of a bromine atom onto the aromatic ring of methoxyphenols is a critical transformation in organic synthesis. The position of the bromine substituent is highly influenced by the directing effects of the hydroxyl and methoxy groups, as well as the choice of brominating agent and reaction conditions. These protocols detail several reliable methods for the controlled bromination of this class of compounds.

Experimental Protocols

Protocol 1: Ortho-Bromination of p-Substituted Phenols using NBS and p-TsOH in Methanol

This protocol describes a rapid and highly selective method for the mono-ortho-bromination of para-substituted phenols, including methoxyphenols, using N-Bromosuccinimide (NBS) as the bromine source and para-toluenesulfonic acid (p-TsOH) as a catalyst in ACS-grade methanol.[1][2] This method is advantageous due to its short reaction times and high yields.[1][2]

Materials:

  • p-Substituted phenol (e.g., 4-methoxyphenol)

  • N-Bromosuccinimide (NBS)

  • para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • ACS-grade Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of the p-substituted phenol (1.0 equivalent) in ACS-grade methanol, add p-toluenesulfonic acid (0.1 equivalents).

  • Stir the mixture at room temperature.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 15-20 minutes.[1][2]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Sequential Dibromination and Dearomatization of 2-Methoxyphenols with NBS

This protocol outlines a method for the synthesis of brominated ortho-quinone monoacetals from 2-methoxyphenols using N-bromosuccinimide (NBS) in methanol.[3] This one-pot reaction involves both bromination of the aromatic ring and subsequent oxidative dearomatization.[3]

Materials:

  • 2-Methoxyphenol derivative (e.g., 2,3-dimethoxyphenol)

  • N-Bromosuccinimide (NBS)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the 2-methoxyphenol derivative (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide (3.05 equivalents) to the cooled solution.[3]

  • Stir the reaction mixture at 0 °C for 10 minutes.[3]

  • Dilute the reaction mixture with ethyl acetate.

  • Perform an aqueous workup by washing the organic layer with water (2x) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the brominated ortho-quinone monoacetal.[3]

Protocol 3: Bromination of Guaiacol using N-Bromosuccinimide and an Ionic Liquid

This method provides an environmentally benign approach for the bromination of guaiacol (2-methoxyphenol) at room temperature using NBS in the ionic liquid 1-butyl-3-methylimidazolium bromide ([Bmim]Br).[4]

Materials:

  • Guaiacol

  • N-Bromosuccinimide (NBS)

  • 1-butyl-3-methylimidazolium bromide ([Bmim]Br)

  • Ethyl acetate (for extraction)

  • Reaction vial with a magnetic stirrer

Procedure:

  • Combine guaiacol, N-bromosuccinimide, and the ionic liquid [Bmim]Br in a reaction vial.[4]

  • Stir the mixture at room temperature (25 °C).[4]

  • The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Upon completion, the products can be extracted from the ionic liquid using a suitable organic solvent like ethyl acetate.

  • The products can be identified and quantified by GC-MS analysis, which may show the formation of isomers such as para-bromoguaiacol and ortho-bromoguaiacol.[4]

Data Presentation

The following tables summarize quantitative data from various bromination protocols for methoxyphenols and related compounds.

Table 1: Yields for Ortho-Bromination of p-Substituted Phenols using NBS/p-TsOH in Methanol

SubstrateProductYield (%)
p-Cresol2-Bromo-4-methylphenol>86
4-Fluorophenol2-Bromo-4-fluorophenol>86
N-Boc-L-tyrosine methyl esterN-Boc-3-bromo-L-tyrosine methyl ester>86

Data sourced from a study on the selective and efficient ortho-bromination of phenols.[1][2]

Table 2: Yields for the Bromination of 2-Methoxyphenols with NBS

SubstrateProductYield (%)
2,3-Dimethoxyphenol4,6-Dibromo-2,3-dimethoxy-6-methoxycyclohexa-2,4-dien-1-one81

Data from a study on the sequential bromination/dearomatization of 2-methoxyphenols.[3]

Table 3: Selective Para-Bromination of o-Methoxyphenol

Brominating AgentSolventProductYield (%)
Br₂ / NaBrIsopropyl acetate4-Bromo-2-methoxyphenol99.1

Data from a patent on a process for selective para-bromination.[5]

Visualizations

The following diagrams illustrate the general workflow for the bromination of methoxyphenols and the regioselectivity observed in these reactions.

Bromination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Methoxyphenol Methoxyphenol Derivative Reaction_Vessel Reaction at Specific Temperature Methoxyphenol->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->Reaction_Vessel Solvent_Catalyst Solvent / Catalyst (e.g., MeOH, p-TsOH) Solvent_Catalyst->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Brominated_Product Brominated Methoxyphenol Purification->Brominated_Product

Caption: General experimental workflow for the bromination of methoxyphenols.

Regioselectivity cluster_ortho Ortho-Bromination cluster_para Para-Bromination cluster_poly Poly-Bromination Methoxyphenol Methoxyphenol Ortho_Product Ortho-Brominated Product Methoxyphenol->Ortho_Product Selective Conditions Para_Product Para-Brominated Product Methoxyphenol->Para_Product Classic Conditions Poly_Product Di/Tri-Brominated Product Methoxyphenol->Poly_Product Harsh Conditions Ortho_Conditions NBS / p-TsOH in Methanol Ortho_Product->Ortho_Conditions Para_Conditions Br₂ in Inert Solvent Para_Product->Para_Conditions Poly_Conditions Excess Bromine Water Poly_Product->Poly_Conditions

Caption: Regioselectivity in the bromination of methoxyphenols.

References

Application Notes and Protocols: 2,4-Dibromo-5-methoxyphenol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,4-dibromo-5-methoxyphenol as a precursor for the generation of bioactive molecules, with a focus on analogues of the marine natural product bastadin. The following sections detail the synthesis of a representative bioactive compound, its cytotoxic activity, and the relevant biological pathways.

Introduction

Marine organisms are a rich source of structurally unique and biologically active natural products. Brominated tyrosine derivatives, a class of marine alkaloids, have garnered significant attention for their potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Bastadins, isolated from the marine sponge Ianthella basta, are a prominent family of these compounds characterized by a brominated tyrosine-derived core structure. Their diverse biological activities make them and their synthetic analogues attractive targets for drug discovery programs.

This compound is a key starting material for the synthesis of various brominated phenolic compounds, including analogues of bastadins. Its di-brominated and methoxy-substituted aromatic ring provides a versatile scaffold for the construction of complex bioactive molecules.

Synthesis of a Simplified Bastadin Analogue

This protocol describes the synthesis of a simplified bastadin analogue, 5,5'-dibromohemibastadin-1 (DBHB), a molecule that has demonstrated noteworthy anti-cancer and anti-angiogenic properties.[1] The synthesis commences with the preparation of a key intermediate, 2,4-dibromo-5-methoxybenzaldehyde, from this compound.

Experimental Protocols

Part 1: Synthesis of 2,4-Dibromo-5-methoxybenzaldehyde (Intermediate 1)

This procedure is adapted from standard formylation reactions of activated aromatic compounds.

  • Materials: this compound, paraformaldehyde, magnesium chloride, triethylamine, and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a solution of this compound (1 mmol) in anhydrous THF (20 mL), add paraformaldehyde (2 mmol) and magnesium chloride (1.2 mmol).

    • Add triethylamine (2.5 mmol) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 60°C and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with 1M HCl (10 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,4-dibromo-5-methoxybenzaldehyde.

Part 2: Synthesis of 2,4-Dibromo-5-methoxybenzaldehyde Oxime (Intermediate 2)

This procedure is a standard method for the formation of oximes from aldehydes.

  • Materials: 2,4-Dibromo-5-methoxybenzaldehyde, hydroxylamine hydrochloride, sodium acetate, and ethanol/water.

  • Procedure:

    • Dissolve 2,4-dibromo-5-methoxybenzaldehyde (1 mmol) in a mixture of ethanol (10 mL) and water (5 mL).

    • Add hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (2 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, add water to the reaction mixture to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-dibromo-5-methoxybenzaldehyde oxime.

Part 3: Synthesis of 5,5'-Dibromohemibastadin-1 (DBHB)

This final step involves the oxidative coupling of the oxime intermediate. This method is based on synthetic strategies for related bastadin compounds.[2]

  • Materials: 2,4-Dibromo-5-methoxybenzaldehyde oxime, ceric ammonium nitrate (CAN), and acetonitrile.

  • Procedure:

    • Dissolve 2,4-dibromo-5-methoxybenzaldehyde oxime (1 mmol) in acetonitrile (15 mL).

    • Slowly add a solution of ceric ammonium nitrate (2.2 mmol) in acetonitrile (10 mL) to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to afford 5,5'-dibromohemibastadin-1.

Biological Activity and Data

Analogues of bastadins exhibit a range of biological activities, with cytotoxicity against cancer cell lines being a prominent feature. The following table summarizes the cytotoxic activities of selected bastadin compounds.

CompoundCell LineActivityIC50/EC50 (µM)Reference
Bastadin-6Human and Mouse Cancer Cell LinesCytostatic/CytotoxicSingle-digit µM[1]
Bastadin-9Human and Mouse Cancer Cell LinesCytostatic/CytotoxicSingle-digit µM[1]
Bastadin-16Human and Mouse Cancer Cell LinesCytostatic/CytotoxicSingle-digit µM[1]
5,5'-Dibromohemibastadin-1 (DBHB)Mouse B16F10 MelanomaGrowth Inhibitory~10-fold less potent than cyclic bastadins[1]
Simplified Bastadin Analogue (+/-)-7-Ryanodine Binding Enhancement11[3][4]
Simplified Bastadin Analogue 14-Ryanodine Binding Inhibition6[3][4]

Visualizations

Synthetic Workflow

Synthesis_Workflow A This compound B Intermediate 1: 2,4-Dibromo-5-methoxybenzaldehyde A->B Formylation C Intermediate 2: 2,4-Dibromo-5-methoxybenzaldehyde Oxime B->C Oximation D Final Product: 5,5'-Dibromohemibastadin-1 (DBHB) C->D Oxidative Coupling

Caption: Synthetic pathway for 5,5'-dibromohemibastadin-1.

Proposed Signaling Pathway

Bastadins are known to modulate intracellular calcium levels by interacting with ryanodine receptors (RyRs), which are calcium release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum.[3][4][5][6] This modulation of calcium homeostasis can trigger downstream signaling events leading to apoptosis in cancer cells.

Signaling_Pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Bastadin Bastadin Analogue RyR Ryanodine Receptor (RyR) Bastadin->RyR Modulation Ca_Cytosol Increased Cytosolic Ca2+ RyR->Ca_Cytosol Ca2+ Release Ca_ER Ca2+ Mitochondria Mitochondria Ca_Cytosol->Mitochondria Ca2+ Overload Caspase Caspase Activation Mitochondria->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of bastadin-induced apoptosis.

References

Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of brominated phenol isomers. These methods are essential for the analysis of environmental samples, food matrices, and biological systems where these compounds may be present as contaminants or metabolites. The protocols described herein cover various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with various detection methods.

Introduction

Brominated phenols are a class of compounds used as flame retardants, intermediates in chemical synthesis, and biocides. Their presence in the environment and potential for bioaccumulation and toxicity necessitate sensitive and selective analytical methods for their detection and quantification. The structural similarity of brominated phenol isomers presents a significant analytical challenge, requiring high-resolution chromatographic techniques for their effective separation. This document outlines optimized methods to achieve this separation.

Chromatographic Techniques and Methodologies

The separation of brominated phenol isomers can be effectively achieved using several chromatographic techniques. The choice of method often depends on the sample matrix, the specific isomers of interest, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation of brominated phenols. Separation is typically achieved on C18 or other suitable stationary phases using a gradient elution of water and an organic solvent, such as acetonitrile or methanol.

Gas Chromatography (GC)

GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile brominated phenols. Derivatization is often employed to improve the chromatographic behavior and sensitivity of these compounds.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC offers significant advantages in terms of speed and resolution for the separation of complex mixtures of brominated phenol isomers. The use of sub-2 µm particle columns allows for faster analyses and improved peak efficiencies.

Experimental Protocols

Protocol 1: RP-HPLC-UV for Simple Bromophenols in Fish Meat

This protocol is adapted from a method for the simultaneous determination of 2- and 4-bromophenol (2-BP and 4-BP), 2,4- and 2,6-dibromophenol (2,4-DBP and 2,6-DBP), and 2,4,6-tribromophenol (2,4,6-TBP) in fish meat.[1]

Sample Preparation: Steam Distillation-Solvent Extraction

  • Homogenize the fish meat sample.

  • Perform steam distillation on the homogenized sample.

  • Extract the distillate with a 6:4 (v/v) mixture of pentane and diethyl ether.

  • Concentrate the organic extract under a gentle stream of nitrogen before HPLC analysis.

Chromatographic Conditions

  • Column: Lichrospher 100 RP-18 (specific dimensions not provided)[1]

  • Mobile Phase: Water:Acetonitrile gradient[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV absorbance at 286 nm for 2-BP, 4-BP, 2,4-DBP, and 2,6-DBP, and 297 nm for 2,4,6-TBP[1]

  • Run Time: 20 minutes[1]

Protocol 2: HPLC-ESI-MS/MS for Brominated Phenols in Aqueous Samples

This protocol is based on a method for the analysis of fifteen target brominated phenols in river and seawater samples.[2][3][4]

Sample Preparation: Solid-Phase Extraction (SPE)

  • Acidify aqueous samples upon collection to prevent degradation of bromophenols.[2][3][4]

  • Condition a solid-phase extraction cartridge with the appropriate solvent.

  • Load the acidified water sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the brominated phenols with a suitable solvent.

  • Concentrate the eluate before analysis.

Chromatographic Conditions

  • Instrumentation: High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer with an electrospray ionization source (HPLC-ESI-MS/MS).[2][3][4]

  • Separation: Successful separation of fourteen out of fifteen target brominated phenols was achieved.[3][4] Note: 2,6-dibromophenol (2,6-DBP) response was too low for quantification by the MS detector in one study.[4]

Protocol 3: GC-MS for Bromophenol Isomers in Soil

This protocol describes a method for the simultaneous determination of various brominated phenols in soil samples.

Sample Preparation: Extraction

  • Extract the soil sample with a suitable solvent.

  • Clean up the extract using techniques such as silica-gel column chromatography.[2]

Derivatization (Optional but Recommended)

Derivatization with agents like acetic anhydride can improve chromatographic separation, sensitivity, and linearity.[5]

Chromatographic Conditions

  • Column: DB-XLB capillary column demonstrated high resolution and selectivity for the separation of nine bromophenols, outperforming an HP-5MS column where 3,5-DBP and 2,6-DBP co-eluted.[2]

  • Detector: Mass Spectrometer (MS).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chromatographic separation of brominated phenol isomers.

Table 1: RP-HPLC-UV Method Performance for Simple Bromophenols [1]

CompoundResolution (Rs)Detection Limit (ng/mL)Linear Range (ng/mL)
2-Bromophenol (2-BP)1.23 (with 4-BP)127200.0 - 1000
4-Bromophenol (4-BP)1.23 (with 2-BP)179200.0 - 1000
2,4-Dibromophenol (2,4-DBP)1.63 (with 2,6-DBP)89.0200.0 - 1000
2,6-Dibromophenol (2,6-DBP)1.63 (with 2,4-DBP)269200.0 - 1000
2,4,6-Tribromophenol (2,4,6-TBP)-232200.0 - 1000

Table 2: HPLC-ESI-MS/MS Method Performance for Brominated Phenols in Aqueous Samples [3][4]

ParameterRiver WaterSeawater
Spiking Recoveries 64-100%64-100%
Precision (RSD) 0.4-11%0.4-11%
Method Detection Limits (ng/L) 0.1-13.90.1-21.9

Table 3: GC-MS with Derivatization Method Performance for 19 Bromophenol Congeners [5]

ParameterValue
Derivatizing Agent Acetic Anhydride
Equipment Detection Limits (pg) 0.39-1.26
Linear Range (ng/mL) 0.5-250
Correlation Coefficients (r²) 0.9948-0.9999

Visualizations

Experimental Workflow for Chromatographic Analysis of Brominated Phenols

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Data Analysis SampleCollection Sample Collection (e.g., Water, Soil, Biota) Extraction Extraction (e.g., LLE, SPE, Distillation) SampleCollection->Extraction Cleanup Extract Cleanup (e.g., Column Chromatography) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (Optional for GC) Concentration->Derivatization Injection Sample Injection Concentration->Injection Derivatization->Injection Chromatography Chromatographic Separation (HPLC, GC, UHPLC) Injection->Chromatography Detection Detection (e.g., MS, UV, FID, ECD) Chromatography->Detection DataAnalysis Data Analysis (Quantification & Identification) Detection->DataAnalysis

Caption: General workflow for the analysis of brominated phenols.

This diagram illustrates the typical steps involved in the analysis of brominated phenol isomers, from initial sample collection through to final data analysis. The sample preparation stage is crucial for isolating the target analytes from the matrix and concentrating them to detectable levels. The optional derivatization step is often employed in GC analysis to improve the volatility and thermal stability of the phenols. The core of the process is the chromatographic separation, which resolves the isomeric compounds, followed by their detection and quantification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dibromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,4-Dibromo-5-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Dibrominated Product - Incomplete Reaction: Insufficient brominating agent or reaction time.- Suboptimal Reaction Temperature: Temperature may be too low for efficient dibromination.- Formation of Monobrominated Byproducts: The primary challenge in this synthesis is controlling the regioselectivity of bromination on the activated phenol ring. Direct bromination of 3-methoxyphenol often results in a mixture of monobrominated isomers.[1][2]- Increase Stoichiometry of Brominating Agent: Use at least two equivalents of N-Bromosuccinimide (NBS) for the dibromination of the starting material.- Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A moderate increase in temperature may be necessary, but be cautious of increased side product formation.- Consider a Stepwise Bromination: A two-step approach, where the monobrominated intermediate is first isolated and then subjected to a second bromination, may offer better control and higher yields of the desired 2,4-dibromo isomer.
Formation of Multiple Isomers - High Reactivity of the Phenolic Ring: The hydroxyl and methoxy groups strongly activate the aromatic ring, leading to bromination at multiple positions (ortho and para to the activating groups).[1][2]- Use of a Bulky Brominating Agent or Catalyst: Employing sterically hindered brominating agents or catalysts can favor bromination at the less sterically hindered positions, potentially improving the regioselectivity.[3]- Protecting Group Strategy: Temporarily protecting the hydroxyl group can alter the directing effects and steric hindrance, leading to a more selective bromination. The protecting group can be removed in a subsequent step.
Difficult Purification - Similar Physical Properties of Isomers: Isomers of dibrominated phenols often have very similar polarities and boiling points, making separation by standard column chromatography or distillation challenging.[4]- High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be an effective method for separating closely related isomers.[4]- Recrystallization: Careful selection of a solvent system for recrystallization may allow for the selective crystallization of the desired isomer.- Derivatization: Converting the mixture of phenolic isomers into derivatives (e.g., esters or ethers) can alter their physical properties, potentially making them easier to separate. The desired derivative can then be converted back to the phenol.
Reaction Does Not Go to Completion - Decomposition of Brominating Agent: NBS can be sensitive to moisture and light.- Use Freshly Recrystallized NBS: Ensure the quality of your N-Bromosuccinimide.- Anhydrous Reaction Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.
Product Discoloration - Oxidation of Phenolic Compounds: Phenols are susceptible to oxidation, which can lead to colored impurities.- Work-up with a Reducing Agent: A dilute solution of a reducing agent, such as sodium bisulfite, can be used during the work-up to remove colored oxidation byproducts.- Store the Product Under Inert Atmosphere: To prevent degradation over time, store the purified this compound under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and logical starting material is 3-methoxyphenol. The hydroxyl and methoxy groups direct bromination to the 2, 4, and 6 positions.

Q2: Why is direct bromination of 3-methoxyphenol often problematic?

A2: Direct bromination of 3-methoxyphenol with reagents like N-Bromosuccinimide (NBS) typically leads to a mixture of monobrominated products, primarily 2-bromo-5-methoxyphenol and 4-bromo-5-methoxyphenol, making it difficult to isolate the desired dibrominated product in high yield and purity.[1][2]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The key parameters to control are:

  • Stoichiometry of the brominating agent: At least two equivalents are necessary for dibromination.

  • Reaction temperature: This affects the reaction rate and selectivity.

  • Choice of solvent: The polarity of the solvent can influence the reactivity of the brominating agent.

  • Reaction time: Monitoring by TLC is crucial to determine the point of maximum product formation and minimize side reactions.

Q4: What are the best methods for purifying the final product?

A4: Due to the likely presence of isomeric impurities, a combination of purification techniques is often necessary. Flash column chromatography is a common first step, followed by recrystallization or preparative HPLC for achieving high purity.[4]

Experimental Protocols

Protocol 1: Direct Dibromination of 3-Methoxyphenol (Illustrative)

This protocol is a starting point and will likely require optimization to maximize the yield of the desired 2,4-dibromo isomer.

Materials:

  • 3-Methoxyphenol

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-methoxyphenol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (2.2 eq) in portions over 30 minutes, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • If the solution is colored, add a few drops of saturated sodium bisulfite solution until the color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes.

Expected Outcome:

This reaction is expected to yield a mixture of dibrominated isomers, with this compound as one of the major products. The yield of the desired product may be moderate and will depend on the success of the purification.

Visualizations

Experimental Workflow for Direct Dibromination

experimental_workflow start Start dissolve Dissolve 3-Methoxyphenol in anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS (2.2 eq) in portions cool->add_nbs react Stir at RT (12-24h) add_nbs->react quench Quench with Sat. NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End purify->end

Caption: Workflow for the direct dibromination of 3-methoxyphenol.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield low_yield Low Yield of This compound incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn isomer_formation High Isomer Formation? low_yield->isomer_formation purification_issue Purification Issues? low_yield->purification_issue increase_nbs Increase NBS Stoichiometry & Reaction Time incomplete_rxn->increase_nbs Yes optimize_temp Optimize Temperature incomplete_rxn->optimize_temp Yes stepwise_brom Consider Stepwise Bromination isomer_formation->stepwise_brom Yes use_bulky_reagent Use Bulky Brominating Agent isomer_formation->use_bulky_reagent Yes protecting_group Employ Protecting Group Strategy isomer_formation->protecting_group Yes hplc Use Preparative HPLC purification_issue->hplc Yes recrystallize Optimize Recrystallization purification_issue->recrystallize Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Bromination of 5-Methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of 5-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and side products in the bromination of 5-methoxyphenol?

The bromination of 5-methoxyphenol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both activating and ortho-, para-directing. The hydroxyl group is a stronger activating group than the methoxy group. The primary sites for bromination are the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Since the para position (position 4) is already substituted with a methoxy group, the main products will be the result of bromination at the ortho positions.

The expected major product is the mono-brominated species. However, due to the high activation of the ring, polybrominated side products are very common.

Potential Products:

  • Mono-brominated: 2-bromo-5-methoxyphenol, 4-bromo-3-methoxyphenol, and 6-bromo-5-methoxyphenol (which is the same as 2-bromo-5-methoxyphenol).

  • Di-brominated: 2,4-dibromo-5-methoxyphenol, 2,6-dibromo-5-methoxyphenol.

  • Tri-brominated: 2,4,6-tribromo-5-methoxyphenol.[1][2]

Q2: How can I control the regioselectivity of the bromination to favor a specific isomer?

Controlling regioselectivity can be challenging due to the activating nature of both the hydroxyl and methoxy groups. However, the choice of solvent and brominating agent can influence the outcome. Non-polar solvents tend to favor para-substitution, while polar solvents can lead to a mixture of ortho and para products.[3] Given that the para position to the hydroxyl group is blocked, controlling the reaction to obtain a specific mono-bromo isomer often requires careful selection of reaction conditions or the use of protecting groups.[4][5][6]

Q3: What is the effect of the solvent on the bromination of 5-methoxyphenol?

The solvent plays a crucial role in the reactivity and selectivity of the bromination of phenols.

  • Polar Protic Solvents (e.g., water, acetic acid): These solvents can increase the rate of reaction and often lead to polybromination, including the formation of tribromophenol, due to the high activation of the phenol ring.[3][7]

  • Non-Polar Solvents (e.g., carbon disulfide, dichloromethane): These solvents generally lead to a more controlled reaction with a higher selectivity for mono-bromination.[3]

Troubleshooting Guides

Issue 1: Low yield of the desired mono-brominated product.

A low yield of the desired mono-brominated product is a common issue and can be attributed to several factors.

Possible Cause Troubleshooting Steps
Over-bromination Reduce the amount of brominating agent used. A 1:1 molar ratio of 5-methoxyphenol to the brominating agent is a good starting point. Consider using a milder brominating agent like N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂).[8]
Formation of multiple isomers Adjust the reaction solvent. Using a non-polar solvent like dichloromethane or carbon tetrachloride can improve selectivity. Protecting the hydroxyl group as an acetate ester can also direct the bromination.[4][5]
Incomplete reaction Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction stalls, a slight excess of the brominating agent might be necessary, but this increases the risk of polybromination.
Loss during work-up Ensure proper extraction techniques are used. The product may be partially soluble in the aqueous phase, so multiple extractions with an organic solvent are recommended. Be cautious during purification steps like column chromatography to avoid loss of product.[9]

Issue 2: Formation of significant amounts of di- and tri-brominated side products.

The high reactivity of the 5-methoxyphenol ring makes it susceptible to over-bromination.

Possible Cause Troubleshooting Steps
Excess brominating agent Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent for mono-bromination.
Highly activating reaction conditions Avoid using highly polar protic solvents like water or ethanol, which enhance the reactivity of the phenol.[3] Opt for less polar solvents like dichloromethane or chloroform. Running the reaction at a lower temperature can also help to reduce the rate of multiple substitutions.
Use of a strong brominating agent Molecular bromine (Br₂) is a very reactive brominating agent. Consider using a milder alternative such as N-bromosuccinimide (NBS).[8]

Experimental Protocols

Protocol 1: Mono-bromination using N-Bromosuccinimide (NBS)

This protocol aims to achieve selective mono-bromination with reduced side products.

Materials:

  • 5-methoxyphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 1.0 equivalent of 5-methoxyphenol in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.0 equivalent of N-bromosuccinimide in small portions over 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress using TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Perbromination to 2,4,6-tribromo-5-methoxyphenol

This protocol is for the exhaustive bromination of 5-methoxyphenol.

Materials:

  • 5-methoxyphenol

  • Bromine water (aqueous solution of Br₂)

  • Water

  • Buchner funnel and flask

Procedure:

  • Dissolve 5-methoxyphenol in a minimal amount of water.

  • Add bromine water dropwise with constant stirring until a persistent orange color is observed, indicating an excess of bromine.

  • A precipitate of the tribrominated product should form.

  • Stir the mixture for an additional 30 minutes at room temperature.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any unreacted bromine and hydrobromic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2,4,6-tribromo-5-methoxyphenol.[10]

Visualizations

Reaction Pathway for Bromination of 5-Methoxyphenol

Bromination_Pathway cluster_products Possible Products 5-Methoxyphenol 5-Methoxyphenol Mono-bromo 2-bromo-5-methoxyphenol (and other isomers) 5-Methoxyphenol->Mono-bromo + Br+ Di-bromo This compound 2,6-dibromo-5-methoxyphenol Mono-bromo->Di-bromo + Br+ Tri-bromo 2,4,6-tribromo-5-methoxyphenol Di-bromo->Tri-bromo + Br+

Caption: Electrophilic bromination pathway of 5-methoxyphenol.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Mono-bromo Product check_side_products Analyze crude product by TLC/GC-MS. Are polybrominated products present? start->check_side_products check_starting_material Is starting material still present? check_side_products->check_starting_material No reduce_bromine Reduce equivalents of brominating agent. Use milder agent (NBS). Lower reaction temperature. check_side_products->reduce_bromine Yes increase_reaction_time Increase reaction time. Slightly increase temperature if necessary. check_starting_material->increase_reaction_time Yes check_workup Review work-up and purification procedure. Ensure complete extraction and minimal loss during chromatography. check_starting_material->check_workup No

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of Crude 2,4-Dibromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-Dibromo-5-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically regioisomers formed during the bromination of the parent methoxyphenol. These can include other dibromo-isomers, monobrominated species, and unreacted starting material. The exact impurity profile will depend on the synthetic route employed.

Q2: Which purification technique is most suitable for this compound?

A2: Both column chromatography and recrystallization are effective methods. Column chromatography is generally used for separating complex mixtures of isomers, while recrystallization is excellent for removing minor impurities if a suitable solvent is found.

Q3: What are the expected physical properties of pure this compound?

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the separation of this compound from its impurities. A typical eluent system for TLC of brominated phenols is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC Incorrect solvent system polarity.Adjust the solvent system. For polar compounds like phenols, a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is a good starting point. Vary the ratio to achieve good separation (Rf values between 0.2 and 0.5).
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, start with 95:5 hexane:ethyl acetate and slowly increase the proportion of ethyl acetate.
Product elutes too quickly The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Streaking of spots on TLC or column The compound may be acidic, interacting strongly with the silica gel.Add a small amount of acetic acid (0.1-1%) to the eluent to suppress ionization and reduce streaking.
Cracked or channeled column bed Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Recrystallization
Problem Possible Cause Solution
Compound does not dissolve The chosen solvent is not suitable.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents (e.g., ethanol, methanol, toluene, hexane/ethyl acetate mixtures).
Compound "oils out" instead of crystallizing The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization.
No crystals form upon cooling The solution is not saturated enough, or crystallization is slow to initiate.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize the solubility of the product.
Crystals are colored Colored impurities are trapped in the crystal lattice.The impurity may have similar solubility properties. A second recrystallization may be necessary. Sometimes, adding a small amount of activated charcoal to the hot solution before filtering can remove colored impurities.

Quantitative Data Summary

The following table summarizes typical (hypothetical) data for the purification of crude this compound. Actual results may vary depending on the specific experimental conditions and the purity of the starting material.

Purification Method Solvent System Typical Yield (%) Purity (by HPLC, %) Key Considerations
Column Chromatography Hexane:Ethyl Acetate (Gradient)60-80>98Best for separating isomeric impurities.
Recrystallization Ethanol/Water70-90>99 (if successful)Highly dependent on finding a suitable solvent system.
Recrystallization Toluene65-85>98Good for less polar impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small sample of the crude material in dichloromethane. Spot the solution on a silica gel TLC plate and develop it in a chamber containing a hexane:ethyl acetate solvent system (e.g., start with a 9:1 ratio). Visualize the plate under UV light to determine an appropriate solvent system for column chromatography (aim for an Rf of ~0.3 for the desired product).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethanol/water) can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude 2,4-Dibromo- 5-methoxyphenol cc Column Chromatography crude->cc recryst Recrystallization crude->recryst tlc TLC Analysis cc->tlc recryst->tlc pure_product Pure Product tlc->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_cc Column Chromatography Troubleshooting cluster_recryst Recrystallization Troubleshooting start Purification Issue Encountered cc_issue Poor Separation? start->cc_issue recryst_issue Oiling Out? start->recryst_issue cc_solution Adjust Solvent Polarity cc_issue->cc_solution Yes recryst_solution Slower Cooling / Add More Solvent recryst_issue->recryst_solution Yes

Caption: Logic diagram for troubleshooting common purification issues.

Technical Support Center: Stability of 2,4-Dibromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-5-methoxyphenol, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic conditions?

Based on the chemical structure, this compound is potentially susceptible to degradation under acidic conditions. The primary sites for acid-catalyzed reactions are the methoxy group and the electron-rich aromatic ring. The ether linkage of the methoxy group can undergo cleavage, and the aromatic ring can be subject to electrophilic substitution or debromination, particularly with strong acids and elevated temperatures. A safety data sheet for the related compound 4-Bromo-2-methoxyphenol suggests avoiding strong acids[1].

Q2: What are the likely degradation pathways for this compound in an acidic medium?

While specific degradation pathways for this compound have not been detailed in the available literature, two primary hypothetical pathways can be proposed based on general organic chemistry principles:

  • Acid-Catalyzed Ether Cleavage: The methoxy group can be protonated by a strong acid, followed by nucleophilic attack (e.g., by water or a counter-ion) to cleave the ether bond. This would result in the formation of 2,4-dibromo-1,5-dihydroxybenzene and a methyl derivative (e.g., methanol or a methyl halide).

  • Electrophilic Aromatic Substitution/Debromination: In the presence of a strong acid, the aromatic ring, activated by the hydroxyl and methoxy groups, could undergo further electrophilic attack. Conversely, acid-catalyzed debromination could also occur, leading to the formation of mono-brominated or non-brominated methoxyphenols.

A visual representation of a hypothetical degradation pathway is provided below.

Degradation_Pathway 2_4_Dibromo_5_methoxyphenol This compound Protonated_Intermediate Protonated Intermediate 2_4_Dibromo_5_methoxyphenol->Protonated_Intermediate H+ Ether_Cleavage_Product 2,4-Dibromo-1,5-dihydroxybenzene Protonated_Intermediate->Ether_Cleavage_Product H2O (Ether Cleavage) Debromination_Product Mono-bromo-5-methoxyphenol Protonated_Intermediate->Debromination_Product (Debromination)

Caption: Hypothetical degradation pathway of this compound under acidic conditions.

Q3: How can I assess the stability of my this compound sample under specific acidic conditions?

To assess the stability, a forced degradation study is recommended.[2] This involves subjecting a solution of the compound to the acidic conditions of interest (e.g., varying pH, temperature, and acid type) and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram after acid treatment. Degradation of this compound.1. Compare the chromatogram to a control sample (no acid treatment).2. Use a photodiode array (PDA) detector to check for peak purity and compare UV spectra.3. Isolate the degradation products for structural elucidation (e.g., by LC-MS or NMR).
Loss of parent compound peak with no appearance of new peaks. 1. Degradation products are not retained or detected by the current HPLC method.2. Degradation products are volatile or have precipitated.1. Modify the HPLC method (e.g., change the mobile phase gradient, column type, or detector wavelength).2. Analyze the sample headspace by GC-MS for volatile products.3. Visually inspect the sample for any precipitate.
High variability in degradation results. 1. Inconsistent experimental conditions (temperature, pH).2. Sample preparation inconsistency.1. Ensure precise control of temperature and pH using calibrated equipment.2. Follow a standardized and validated sample preparation protocol.
No degradation observed under acidic conditions. 1. The compound is stable under the tested conditions.2. The analytical method is not sensitive enough to detect low levels of degradation.1. Increase the severity of the stress conditions (e.g., higher acid concentration, higher temperature, longer exposure time).2. Validate the analytical method to ensure it is stability-indicating and has a low limit of detection for potential degradants.

Experimental Protocols

Forced Degradation Study Protocol (Acid Hydrolysis)

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Equipment:

  • Analytical balance

  • pH meter

  • Thermostatic water bath or oven

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Stress Conditions:

The following table summarizes typical starting conditions for an acid hydrolysis forced degradation study. The conditions should be adjusted based on the observed stability of the compound. The goal is to achieve 5-20% degradation.[3]

Parameter Condition 1 (Mild) Condition 2 (Moderate) Condition 3 (Harsh)
Acid 0.1 M HCl1 M HCl5 M HCl
Temperature Room Temperature60°C80°C
Time Points 0, 2, 4, 8, 24 hours0, 1, 2, 4, 8 hours0, 0.5, 1, 2, 4 hours

4. Experimental Workflow:

The following diagram illustrates the general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_solution Prepare Stock Solution of This compound apply_stress Incubate Samples under Defined Stress Conditions prep_solution->apply_stress prep_acid Prepare Acidic Stress Solutions prep_acid->apply_stress take_samples Withdraw Aliquots at Specific Time Points apply_stress->take_samples neutralize Neutralize Sample Aliquots take_samples->neutralize hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize->hplc_analysis data_analysis Analyze Data: - Quantify Degradation - Identify Degradants hplc_analysis->data_analysis

Caption: General workflow for a forced degradation study.

5. Sample Preparation and Analysis:

  • Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Stress Samples: For each time point and condition, add a specific volume of the stock solution to a volumetric flask containing the acidic stress solution.

  • Incubation: Place the flasks in a thermostatic bath or oven at the desired temperature.

  • Sampling: At each time point, withdraw an aliquot of the sample.

  • Neutralization: Immediately neutralize the aliquot with an equivalent amount of NaOH solution to stop the degradation reaction.

  • Dilution: Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis: Inject the prepared samples into the HPLC system. A suggested starting HPLC method is provided below.

Proposed Stability-Indicating HPLC Method

This method is a starting point and should be validated for its stability-indicating properties for this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B). A similar method has been used for 2,4-dibromo-1-methoxybenzene[4].

    • Start with a higher proportion of B and gradually increase the proportion of A.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 280 nm (or scan with a PDA detector to determine the optimal wavelength)

  • Column Temperature: 30°C

Structural Elucidation of Degradation Products

If significant degradation is observed, the following techniques can be used to identify the degradation products:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the degradation products.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the detailed structure of the isolated degradation products. The known ¹H and ¹³C NMR data for this compound can be used as a reference.[5]

This technical support center provides a framework for investigating the stability of this compound under acidic conditions. Researchers are encouraged to adapt these general protocols to their specific experimental needs and to perform thorough validation of their analytical methods.

References

Technical Support Center: Optimizing Coupling Reactions with 2,4-Dibromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing coupling reactions involving 2,4-Dibromo-5-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during coupling reactions with this compound.

Issue 1: Low or No Product Yield

  • Question: I am not observing any product formation, or the yield of my coupling reaction with this compound is very low. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[1][2] Ensure you are using a high-quality, active catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst system (e.g., Buchwald or PEPPSI precatalysts) for more reliable activation.[2] The choice of ligand is also critical; bulky, electron-rich phosphine ligands often enhance catalyst activity and stability.[3]

    • Inadequate Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the nucleophile in Buchwald-Hartwig aminations.[1][4] Ensure the base is strong enough for the specific reaction and is sufficiently soluble in the reaction solvent. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu, KOt-Bu). The choice of base can be critical, and screening different bases may be necessary. For base-sensitive substrates, weaker bases like KF might be employed.

    • Solvent Issues: The solvent must be appropriate for the specific coupling reaction and should be anhydrous and deoxygenated, as both oxygen and water can deactivate the catalyst.[5] Common solvents include toluene, dioxane, THF, and DMF. For Suzuki reactions, a co-solvent system, often with water, is used to dissolve the base.[5] Ensure proper degassing of the solvent and reaction mixture.

    • Starting Material Quality: Verify the purity of your this compound and the coupling partner. Impurities can poison the catalyst. Boronic acids, in particular, can be prone to decomposition (protodeboronation), especially under acidic conditions or prolonged reaction times.[5]

    • Reaction Temperature: The reaction temperature is a critical parameter. While some modern catalyst systems allow for room temperature reactions, many coupling reactions require heating to proceed at a reasonable rate.[6] Optimization of the reaction temperature is often necessary. However, excessively high temperatures can lead to catalyst decomposition and side product formation.

Issue 2: Poor Regioselectivity (Formation of Isomeric Products)

  • Question: My coupling reaction with this compound is producing a mixture of isomers. How can I control the regioselectivity to favor coupling at either the C2 or C4 position?

  • Answer: Achieving high regioselectivity in the coupling of dihalogenated arenes can be challenging due to the similar reactivity of the two halogen atoms.[7] Several factors influence which bromine atom reacts preferentially.

    • Electronic Effects: The electronic environment around each bromine atom plays a significant role. The methoxy group at C5 is an electron-donating group, which can influence the electron density at the adjacent C4 position. The phenolic hydroxyl group at C1 is also electron-donating. In contrast, the bromine at the C2 position is ortho to the hydroxyl group and meta to the methoxy group. These electronic differences can be exploited to achieve selectivity. For Suzuki-Miyaura coupling of 2,4-dibromoaryl ethers, selective oxidative addition at the slightly more negatively charged C2-Br bond has been achieved using an electron-deficient phosphine ligand.

    • Steric Hindrance: The steric environment around each bromine can also direct the coupling. The C2 position is flanked by the hydroxyl group, which may offer some steric hindrance, potentially favoring coupling at the less hindered C4 position, depending on the catalyst and coupling partner.

    • Catalyst and Ligand Control: The choice of catalyst and ligand is paramount for controlling regioselectivity.

      • For Suzuki-Miyaura Coupling: A cooperative ligand system using an electron-deficient phosphine ligand (like JackiePhos) in combination with a stabilizing ligand (like 1,5-cyclooctadiene) has been shown to favor C2-selectivity in the coupling of 2,4-dibromoaryl ethers. This is attributed to the electron-deficient ligand facilitating selective oxidative addition at the C2-Br bond, while the stabilizing ligand prevents the formation of non-selective palladium aggregates.

      • General Strategies: For dihaloarenes, the choice of phosphine ligand-to-palladium ratio can influence selectivity.[8] In some cases, using bulky ligands can favor reaction at the less sterically hindered position.

    • Reaction Conditions: Other reaction parameters such as solvent and temperature can also impact regioselectivity. For instance, in some Ullmann couplings of dihalopyridines, polar solvents favored one isomer while less polar solvents favored the other.[9]

Issue 3: Formation of Side Products

  • Question: I am observing significant side product formation in my coupling reaction. What are the common side reactions and how can I minimize them?

  • Answer: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

    • Homocoupling: Homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions, or the alkyne in Sonogashira reactions) is a common side reaction.[5] This is often promoted by the presence of oxygen or the use of a copper co-catalyst in Sonogashira reactions.[6][8] To minimize homocoupling, ensure the reaction is thoroughly deoxygenated. In Sonogashira couplings, using a copper-free protocol can be beneficial.[10]

    • Protodehalogenation/Protodeborylation: This involves the replacement of a bromine atom on the starting material or the boronic acid group with a hydrogen atom. This can be caused by trace amounts of water or other proton sources in the reaction mixture. Using anhydrous solvents and reagents is crucial to minimize this side reaction.[5]

    • Double Coupling: With a di-substituted starting material like this compound, double coupling to form a tri-substituted product can occur. To favor mono-coupling, you can:

      • Use a stoichiometric amount or a slight excess of the coupling partner.

      • Lower the reaction temperature and shorten the reaction time.

      • Choose a catalyst system that is less reactive towards the mono-coupled product.

Frequently Asked Questions (FAQs)

Q1: Which type of coupling reaction is best suited for this compound?

A1: The choice of coupling reaction depends on the desired bond to be formed (C-C, C-N, C-O, etc.).

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with boronic acids or esters. It is a versatile and widely used reaction with a broad functional group tolerance.[1][2]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with amines.[3][4]

  • Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.[6][8]

  • Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds, often under harsher conditions than palladium-catalyzed methods, but can be effective for certain substrates.[10][11]

Q2: How do the methoxy and phenol groups on this compound affect the coupling reaction?

A2: The electron-donating nature of the methoxy and phenol groups increases the electron density of the aromatic ring.[12] This can make the C-Br bonds less reactive towards oxidative addition compared to electron-deficient aryl halides. Therefore, a more active catalyst system (e.g., with bulky, electron-rich ligands) may be required to achieve good yields. The phenolic hydroxyl group can also be deprotonated by the base, which might affect the reaction. It may be necessary to protect the phenol group prior to the coupling reaction, for example, as a methyl or benzyl ether, depending on the reaction conditions and the desired final product.

Q3: What are the key parameters to consider when optimizing a coupling reaction with this substrate?

A3: The key parameters for optimization are:

  • Catalyst and Ligand: This is often the most critical factor. Screening different palladium sources and phosphine or N-heterocyclic carbene (NHC) ligands is highly recommended.

  • Base: The choice and amount of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent should be anhydrous, deoxygenated, and appropriate for the specific coupling reaction.

  • Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without causing catalyst decomposition or side product formation.

  • Stoichiometry: The ratio of the coupling partners should be carefully controlled to favor mono- or di-substitution as desired.

Q4: Can I perform a selective mono-coupling on this compound?

A4: Yes, selective mono-coupling is often achievable. The reactivity difference between the C2-Br and C4-Br bonds, influenced by electronic and steric factors, can be exploited.[7] Careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high selectivity. For example, specific ligand systems have been developed for the selective C2-arylation of 2,4-dibromoaryl ethers. Controlling the stoichiometry of the coupling partner (using 1.0-1.2 equivalents) is also a key strategy to minimize double coupling.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for different coupling reactions with substrates analogous to this compound. Optimization will likely be required for the specific substrate.

Table 1: Suzuki-Miyaura Coupling of 2,4-Dibromoaryl Ethers (C2-Selective)

ParameterConditionReference
Substrate 2,4-Dibromoanisole
Coupling Partner Arylboronic acid
Catalyst Pd₂(dba)₃
Ligand JackiePhos / 1,5-cyclooctadiene
Base K₃PO₄
Solvent Toluene
Temperature 100 °C
Yield (C2-isomer) High selectivity reported

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterConditionReference
Substrate Aryl Bromide[4]
Coupling Partner Primary or Secondary Amine[4]
Catalyst Pd(OAc)₂ or Pd₂(dba)₃[4]
Ligand Buchwald ligands (e.g., XPhos, SPhos)[3]
Base NaOt-Bu or K₃PO₄[4]
Solvent Toluene or Dioxane[4]
Temperature 80-110 °C[4]

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides

ParameterConditionReference
Substrate Aryl Bromide[6][8]
Coupling Partner Terminal Alkyne[6][8]
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂[8]
Co-catalyst CuI (optional, for copper-catalyzed protocol)[6][8]
Base Amine base (e.g., Et₃N, i-Pr₂NH)[6]
Solvent THF or DMF[6]
Temperature Room Temperature to 80 °C[6]

Table 4: General Conditions for Ullmann Condensation (C-O Coupling)

ParameterConditionReference
Substrate Aryl Bromide[10][11]
Coupling Partner Phenol[10][11]
Catalyst CuI or CuO nanoparticles[11]
Ligand N,N'-dimethylethylenediamine or other diamines
Base K₂CO₃ or Cs₂CO₃[11]
Solvent Dioxane or DMF[11]
Temperature 100-140 °C[11]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent (e.g., toluene/water 10:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.4 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • In a separate flask, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in the anhydrous, degassed solvent (e.g., toluene).

  • Add the solution of the starting materials to the flask containing the catalyst and base.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base (this compound, Coupling Partner, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (Monitor by TLC/LC-MS) D->E Start Reaction F 6. Quench & Extract E->F Reaction Complete G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Final Product H->I

Caption: General experimental workflow for a cross-coupling reaction.

Troubleshooting_Low_Yield A Low or No Yield B Check Catalyst System A->B Is the catalyst active? C Verify Base & Solvent A->C Are conditions optimal? D Assess Starting Materials A->D Are reagents pure? E Optimize Temperature A->E Is the temperature correct? B_sol Use pre-activated Pd(0) catalyst Screen different ligands B->B_sol Solution C_sol Use anhydrous, degassed solvent Screen different bases C->C_sol Solution D_sol Purify starting materials Check for boronic acid decomposition D->D_sol Solution E_sol Screen a range of temperatures E->E_sol Solution

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Debromination of Polychlorinated/Brominated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the debromination of polychlorinated/brominated phenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the debromination of polychlorinated/brominated phenols?

A1: The primary methods for debromination of these compounds include:

  • Catalytic Hydrodebromination: This technique often employs catalysts like Raney Al-Ni alloy or palladium-based catalysts in the presence of a hydrogen source.[1]

  • Photocatalytic Degradation: This method utilizes semiconductors like titanium dioxide (TiO2) under UV irradiation to generate reactive oxygen species that degrade the brominated phenols.[2][3]

  • Microbial Debromination: Certain anaerobic and aerobic microorganisms can utilize brominated phenols as a substrate, leading to their debromination through reductive or oxidative pathways.[4]

  • Reductive Debromination with Zero-Valent Iron (ZVI): Nano-sized ZVI can act as an electron donor to facilitate the debromination process, particularly in ball milling applications.[5]

  • UV/Sulfite Process: This process involves the use of UV light in the presence of sulfite to generate hydrated electrons, which are potent reducing agents for debromination.[6]

Q2: What are the typical byproducts observed during the debromination of polychlorinated/brominated phenols?

A2: Depending on the method and reaction conditions, byproducts can include partially debrominated phenols (e.g., dibromophenols, monobromophenols from a tribromophenol starting material), phenol, and in some cases, dimerization or polymerization products.[1][7] Incomplete degradation can also lead to the formation of more toxic intermediates than the parent compound.[2]

Q3: How can I monitor the progress of my debromination reaction?

A3: The progress of the reaction can be monitored by techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To quantify the disappearance of the starting material and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile intermediates and final products.[1]

  • Ion Chromatography: To measure the release of bromide ions (Br-) into the reaction medium, which corresponds to the extent of debromination.[6]

Troubleshooting Guides

Problem 1: Incomplete Debromination or Low Yield

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Catalyst Activity or Loading (Catalytic Methods) - Increase the catalyst to substrate ratio.- Ensure the catalyst is fresh and has been properly activated.- For palladium catalysts, ensure they are not poisoned.[8]
Suboptimal Reaction Conditions - pH: The efficiency of many debromination processes is pH-dependent. Optimize the pH of the reaction mixture. For example, the UV/sulfite process for 4-bromophenol is accelerated at higher pH (6.1-10).[6]- Temperature: Adjust the reaction temperature. Some reactions may require heating, while others proceed efficiently at room temperature.[1]- Reaction Time: Extend the reaction time to allow for complete conversion.
Presence of Inhibitors - Dissolved Oxygen: For reductive debromination methods, dissolved oxygen can act as an electron scavenger and inhibit the reaction.[6] Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during the reaction.- Organic Solvents: Some organic solvents can inhibit photocatalytic processes.[6] Choose a solvent that does not interfere with the reaction.
Poor Mass Transfer - Ensure adequate mixing or agitation to improve the contact between the reactants and the catalyst.
Substrate Recalcitrance - The position and number of bromine and chlorine substituents can affect the reactivity. Consider using a more potent debromination method or harsher reaction conditions if the substrate is particularly resistant.
Problem 2: Catalyst Poisoning (Catalytic Hydrodebromination)

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Impurities in the Reactants or Solvents - Use high-purity solvents and reactants to avoid introducing catalyst poisons such as sulfur or nitrogen compounds.
Formation of Adsorbed Intermediates or Products - Some reaction intermediates or the final phenol product can adsorb onto the catalyst surface and block active sites. Modify the reaction conditions (e.g., temperature, solvent) to minimize product inhibition.
Sintering of the Catalyst - High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area. Operate at the lowest effective temperature.
Catalyst Oxidation - Ensure an inert atmosphere is maintained throughout the reaction to prevent oxidation of the metal catalyst.

Catalyst Regeneration: For palladium-based catalysts that have been poisoned, regeneration might be possible through specific washing procedures or thermal treatments, depending on the nature of the poison. However, in many laboratory settings, using fresh catalyst is often more practical.

Problem 3: Formation of Undesired Byproducts

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - As mentioned in "Incomplete Debromination," optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion and minimize the presence of partially debrominated intermediates.
Side Reactions (e.g., Dimerization, Polymerization) - Adjust the concentration of the starting material; lower concentrations can sometimes reduce the likelihood of intermolecular side reactions.- In photocatalysis, the formation of oligomers can occur.[2] Optimizing the hydraulic retention time in a flow reactor can help break down these larger molecules.[2]
Oxidation of the Phenol Product - If the final phenol product is susceptible to oxidation, ensure the reaction is carried out under an inert atmosphere and consider adding an antioxidant during work-up.
Problem 4: Difficulty in Product Separation and Isolation

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Complex Reaction Mixture - If multiple products and byproducts are present, a combination of separation techniques may be necessary. Start with a liquid-liquid extraction to separate organic compounds from the aqueous phase. Phenol can be extracted from an organic solvent into an aqueous basic solution (e.g., sodium hydroxide). Subsequent acidification of the aqueous layer will protonate the phenolate, allowing it to be re-extracted into an organic solvent.
Product is an Oil - If the debrominated phenol is an oil and difficult to handle, consider derivatization to a solid for easier isolation and purification.
Emulsion Formation during Extraction - Add a small amount of brine (saturated NaCl solution) to help break up emulsions.

Experimental Protocols

Protocol 1: Catalytic Hydrodebromination of 2,4,6-Tribromophenol (TBP) using Raney Al-Ni Alloy

This protocol is adapted from the work of Weidlich et al.[1]

Materials:

  • 2,4,6-Tribromophenol (TBP)

  • Raney Al-Ni alloy

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

  • Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a 25 mM solution of TBP in an aqueous NaOH solution (e.g., 15 g/L).

  • In a round-bottom flask equipped with a magnetic stirrer, add the TBP solution.

  • Carefully add the Raney Al-Ni alloy to the solution (e.g., a catalyst loading of 4 g/L).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, separate the catalyst from the reaction mixture by filtration.

  • To remove dissolved aluminum and nickel, adjust the pH of the filtrate to precipitate the metal hydroxides. This can be achieved by carefully adding HCl.

  • Filter the mixture to remove the precipitated metal hydroxides.

  • The resulting aqueous solution containing the debrominated phenol can be further purified by liquid-liquid extraction. Acidify the solution to a pH of ~2 with HCl and extract with an organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified phenol product.

Protocol 2: Photocatalytic Degradation of Pentabromophenol (PBP) using TiO2

This protocol is based on the methodology described by S. K. Singh et al.[2]

Materials:

  • Pentabromophenol (PBP)

  • Titanium dioxide (TiO2) photocatalyst (e.g., Degussa P25)

  • Deionized water

  • UV lamp (e.g., with a wavelength of 320 nm)

  • Photoreactor (e.g., a glass column packed with TiO2-coated glass beads or a slurry reactor)

Procedure:

  • Prepare a stock solution of PBP in a suitable solvent (if necessary, due to low water solubility) and then dilute with deionized water to the desired starting concentration (e.g., 10 mg/L).

  • If using a slurry reactor, add the TiO2 catalyst to the PBP solution (e.g., 1 g/L). If using a packed-bed reactor, ensure the system is properly set up.

  • Before irradiation, stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the PBP and the TiO2 surface.

  • Initiate the photocatalytic reaction by turning on the UV lamp.

  • Maintain constant stirring or flow through the reactor during the irradiation period.

  • Collect samples at different time intervals to monitor the degradation of PBP and the formation of bromide ions.

  • For sample analysis, first separate the TiO2 particles by centrifugation or filtration.

  • Analyze the supernatant for the concentration of PBP using HPLC and for bromide ion concentration using ion chromatography.

Quantitative Data

Table 1: Efficiency of Different Methods for the Debromination of Brominated Phenols

Compound Method Key Conditions Debromination Efficiency Reference
2,4,6-TribromophenolCatalytic (Raney Al-Ni alloy)25 mM TBP, 4 g/L catalyst, aq. NaOH, room temp.100% removal in 1 hour[1]
4-BromophenolUV/SulfitepH 6.1-10, increasing sulfite concentrationRapid and complete debromination[6]
PentabromophenolPhotocatalytic (TiO2/UVB)Low flow rate (longer retention time)~96% transformation, 70% bromine removal[2]
PentachlorophenolPhotocatalytic (TiO2/UVB)Low flow rate (longer retention time)~97% transformation, 65% chlorine removal[2]

Visualizations

Experimental Workflow for Catalytic Debromination

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Prepare Brominated Phenol Solution B Add Catalyst (e.g., Raney Al-Ni) A->B C Stir at Controlled Temperature B->C D Monitor Reaction (HPLC/GC-MS) C->D Periodic Sampling E Filter to Remove Catalyst C->E Upon Completion D->C F Precipitate & Remove Metal Hydroxides (pH adjust) E->F G Liquid-Liquid Extraction F->G H Dry and Evaporate Solvent G->H I Purified Debrominated Phenol H->I degradation_pathway TBP 2,4,6-Tribromophenol DBP1 2,4-Dibromophenol TBP->DBP1 - Br- DBP2 2,6-Dibromophenol TBP->DBP2 - Br- MBP1 2-Bromophenol DBP1->MBP1 - Br- MBP2 4-Bromophenol DBP1->MBP2 - Br- DBP2->MBP1 - Br- Phenol Phenol MBP1->Phenol - Br- MBP2->Phenol - Br- RingCleavage Ring Cleavage Products (e.g., to TCA cycle) Phenol->RingCleavage

References

Preventing oxidation of 2,4-Dibromo-5-methoxyphenol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 2,4-Dibromo-5-methoxyphenol during storage.

Troubleshooting Guide

Encountering issues with the stability of this compound? Use this guide to diagnose and resolve common problems.

Problem: The compound has changed color (e.g., from white/off-white to yellow/brown).

  • Possible Cause: Oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The formation of colored quinone-type structures is a common result of phenol oxidation.

  • Solution:

    • Verify Purity: Before assuming degradation, confirm the initial purity of the material. Impurities from synthesis can sometimes cause discoloration over time.

    • Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see table below).[1]

    • Implement Inert Atmosphere: If not already in practice, begin storing the compound under an inert gas like nitrogen or argon.[1][2][3]

    • Protect from Light: Store the compound in an amber vial or in a light-blocking secondary container.

    • Consider an Antioxidant: For long-term storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT).[4][5][6]

Problem: Inconsistent results in experiments using the stored compound.

  • Possible Cause: Partial degradation of the compound is leading to lower effective concentrations and the presence of impurities that may interfere with reactions.

  • Solution:

    • Quantify Purity: Use analytical methods such as HPLC or NMR to determine the purity of the stored material. Compare this to the analysis of a fresh batch, if available.

    • Purification: If degradation is confirmed, the material may need to be repurified (e.g., by recrystallization or chromatography) before use.

    • Optimize Storage: Immediately transfer the remaining pure material to optimal storage conditions: in a tightly sealed amber vial, under a nitrogen or argon atmosphere, at a reduced temperature.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize oxidation, this compound should be stored in a tightly sealed, airtight container, preferably made of amber glass to protect it from light. The storage environment should be cool, dry, and under an inert atmosphere such as nitrogen or argon.[1][2][3]

Q2: How does oxidation affect this compound?

A2: Oxidation typically occurs at the phenolic hydroxyl group, leading to the formation of phenoxyl radicals. These radicals can then react further to form colored byproducts, such as quinones or polymeric materials.[7] This degradation compromises the purity and reactivity of the compound.

Q3: Can I use an antioxidant to prevent the oxidation of this compound?

A3: Yes, synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT) are commonly used to stabilize materials prone to free-radical mediated oxidation.[4][5][6] BHT acts as a terminating agent, converting peroxy radicals to hydroperoxides.[4] A small amount (e.g., 0.01-0.1% by weight) can be added to the this compound for extended storage.

Q4: What is the best inert gas to use for storage?

A4: Both nitrogen and argon are excellent choices for creating an inert atmosphere and preventing oxidation.[2][3] Nitrogen is generally more cost-effective and widely available.[3]

Q5: At what temperature should I store this compound?

A5: For general storage, a cool environment is recommended. If colorless material is required, storage temperatures should not exceed 60°C.[1] For long-term storage, refrigeration (2-8°C) is advisable, provided the container is well-sealed to prevent moisture condensation upon removal.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability of this compound

Storage ConditionTemperatureAtmosphereLight ExposureExpected Stability (Qualitative)
Optimal 2-8°CInert Gas (Nitrogen/Argon)Dark (Amber Vial)High (minimal degradation over months to years)
Acceptable Room TemperatureInert Gas (Nitrogen/Argon)Dark (Amber Vial)Moderate (potential for slow degradation over months)
Sub-optimal Room TemperatureAirDark (Amber Vial)Low (discoloration and degradation likely over weeks to months)
Not Recommended Room Temperature or ElevatedAirExposed to LightVery Low (rapid degradation expected)

Experimental Protocols

Protocol 1: Accelerated Stability Study for this compound

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined caps

  • Nitrogen or Argon gas source

  • Temperature and humidity-controlled stability chambers

  • HPLC system with a suitable column (e.g., C18)

  • NMR spectrometer

Methodology:

  • Sample Preparation:

    • Aliquot 10-20 mg of high-purity this compound into several amber glass vials.

    • Divide the vials into experimental groups based on the conditions to be tested (e.g., 40°C/75% RH with air, 40°C with inert gas, 25°C with air and light exposure).

    • For vials under an inert atmosphere, gently flush the vial with nitrogen or argon for 30-60 seconds before sealing tightly.

    • Prepare a control sample to be stored under optimal conditions (2-8°C, inert gas, dark).

  • Initial Analysis (T=0):

    • Analyze one of the control samples immediately to establish a baseline.

    • Record the visual appearance (color and physical state).

    • Perform HPLC analysis to determine the initial purity and identify any minor impurities.

    • Obtain an NMR spectrum for structural confirmation.

  • Stability Testing:

    • Place the vials in the respective stability chambers.

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each experimental group.

  • Analysis at Each Time Point:

    • Allow the vial to return to room temperature before opening.

    • Visually inspect the sample for any color change.

    • Perform HPLC analysis to quantify the remaining this compound and detect the formation of any degradation products.

    • (Optional) Perform NMR analysis to identify the structure of major degradation products.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the rate of degradation under each condition.

Visualizations

OxidationPathway phenol This compound (Stable) radical Phenoxyl Radical (Reactive Intermediate) phenol->radical O2, Light, Heat products Oxidized Products (e.g., Quinones, Polymers) (Degraded) radical->products Further Reactions

Caption: Oxidation pathway of this compound.

TroubleshootingWorkflow start Compound shows signs of degradation (e.g., color change) check_storage Review Storage Conditions: - Temperature? - Atmosphere? - Light Exposure? start->check_storage good_storage Storage Conditions are Optimal check_storage->good_storage Yes bad_storage Storage Conditions are Sub-optimal check_storage->bad_storage No analyze Analyze Purity (HPLC, NMR) good_storage->analyze implement_changes Implement Corrective Actions: 1. Store under Inert Gas 2. Use Amber Vials 3. Refrigerate bad_storage->implement_changes purify Purify Compound (if necessary) analyze->purify implement_changes->analyze end Use Stabilized Compound purify->end

Caption: Troubleshooting workflow for degraded this compound.

References

Troubleshooting low conversion rates in 2,4-Dibromo-5-methoxyphenol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-5-methoxyphenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Section 1: Synthesis & Purity of this compound

This section addresses common problems during the synthesis of the starting material, which can significantly impact subsequent reactions.

FAQs: Starting Material Synthesis and Purity

Question: My bromination of 5-methoxyphenol is resulting in a low yield of this compound and a mixture of products. What are the likely causes?

Answer: Low yields and product mixtures in the bromination of methoxyphenols are often due to suboptimal reaction conditions. The methoxy and hydroxyl groups are both activating and ortho-, para-directing, which can lead to the formation of multiple isomers and over-bromination if not controlled.[1][2]

Key factors to consider are:

  • Temperature: Temperature has a significant effect on the regioselectivity of phenol bromination. Lower temperatures generally favor the formation of the para-substituted product.[3] For instance, the bromination of phenol in carbon disulfide at -30°C gives a 97% yield of p-bromophenol, which drops to 82% at +30°C.[3]

  • Solvent: The choice of solvent is crucial. Polar solvents can increase the rate of reaction and may lead to over-bromination, yielding products like 2,4,6-tribromophenol.[2] Non-polar solvents like carbon disulfide or carbon tetrachloride can offer better control.[4] A two-phase solvent system of water and an immiscible organic solvent can also improve product purity by washing the product as it forms.[4]

  • Brominating Agent: While liquid bromine is effective, N-bromosuccinimide (NBS) is a safer alternative that can provide milder reaction conditions and improved selectivity, especially when used in a polar protic solvent like methanol.[5][6]

  • Catalyst/Promoter: While bromination of activated phenols can proceed without a catalyst, the use of a mild acid promoter like p-toluenesulfonic acid (pTsOH) with NBS can accelerate the reaction and improve selectivity for mono-ortho-bromination if desired.[5]

Question: I am observing significant amounts of the 2,6-dibromo isomer. How can I minimize its formation?

Answer: The formation of the 2,6-dibromo isomer is a common issue. To minimize it, consider the following:

  • Controlled Addition of Bromine: Add the brominating agent slowly and at a low temperature to control the reaction rate and improve selectivity.[3]

  • Solvent Choice: Using less polar solvents can help reduce the formation of multiple isomers.

  • Steric Hindrance: While the methoxy group at position 5 provides some steric hindrance at the 6-position, it may not be sufficient to completely prevent bromination there. Careful control of stoichiometry is key.

Table 1: Effect of Temperature on Phenol Bromination Yield
Temperature (°C)Yield of 4-Bromophenol (%)
-3097
+3082
Data adapted from studies on the bromination of phenol in carbon disulfide.[3]

Section 2: Troubleshooting Palladium Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki coupling. Low conversion rates are a frequent challenge.

Logical Diagram for Troubleshooting Low Conversion Rates

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents Verify Reagent Quality & Stoichiometry (Aryl Halide, Coupling Partner, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Evaluate Catalyst System (Precatalyst, Ligand, Loading) catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok check_conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_catalyst Yes optimize_reagents Optimize Stoichiometry Screen Solvents & Bases reagents_ok->optimize_reagents No catalyst_ok->check_conditions Yes optimize_catalyst Screen Ligands Increase Catalyst Loading catalyst_ok->optimize_catalyst No optimize_conditions Increase Temperature Extend Reaction Time Ensure Inert Atmosphere conditions_ok->optimize_conditions No success Successful Conversion conditions_ok->success Yes optimize_reagents->start optimize_catalyst->start optimize_conditions->start

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

FAQs: Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the conversion is very low. What should I check first?

Answer: Low conversion in Buchwald-Hartwig aminations can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst System: The choice of palladium precatalyst and ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[7] The active Pd(0) species must be generated efficiently from the precatalyst.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used. However, for sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ might be necessary. The solubility of the base can also be a factor; sometimes a combination of an inorganic and a soluble organic base like DBU can be effective.[8][9]

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.

  • Amine Nucleophile: The nature of the amine plays a significant role. Primary aliphatic amines are generally more reactive than secondary amines. Aryl amines and heteroaryl amines can be more challenging and may require specific ligand systems for good yields.[8]

Simplified Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(Br) pd0->pd_complex Oxidative Addition (+ Ar-Br) amine_complex [L-Pd(II)(Ar)(NR'R'')]⁺ pd_complex->amine_complex Ligand Exchange (+ HNR'R'', - HBr) amine_complex->pd0 Reductive Elimination product Ar-NR'R'' amine_complex->product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

FAQs: Suzuki Coupling

Question: I am performing a Suzuki coupling with this compound and an arylboronic acid. How can I control the regioselectivity to favor reaction at one of the bromine positions?

Answer: Achieving regioselectivity in the Suzuki coupling of dihalogenated substrates can be challenging. The relative reactivity of the two C-Br bonds is key. In many cases, the C-Br bond at the 2-position (ortho to the hydroxyl/methoxy group) may be more sterically hindered and potentially electronically different from the C-Br bond at the 4-position.

To favor mono-coupling, you can try:

  • Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the boronic acid to favor mono-substitution.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity, as the more reactive site will react preferentially.[10]

  • Catalyst System: The choice of palladium catalyst and ligand can influence regioselectivity. For example, in 2,4-dibromopyridine, different palladium catalysts have shown preferences for the 2-position.[11] Experimenting with different phosphine ligands (e.g., PPh₃, PCy₃) or pre-catalysts could be beneficial.

Question: My Suzuki coupling is sluggish and gives a poor yield. What are common causes?

Answer: Besides the general troubleshooting steps for cross-coupling reactions, specific issues in Suzuki couplings include:

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are often less reactive. Ensure your boronic acid is of high quality or consider using boronate esters, which are more stable.

  • Base: The base is crucial for the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can depend on the solvent and the specific substrates.[12][13]

  • Solvent: A variety of solvents can be used, often in biphasic mixtures with water (e.g., toluene/water, dioxane/water).[12][14] The solvent system must facilitate the interaction of the organic-soluble aryl halide and the often water-soluble base and boronic acid.

Table 2: Common Conditions for Palladium Cross-Coupling Reactions
ReactionTypical Catalyst (mol%)Common LigandsCommon BasesTypical SolventsTemperature (°C)
Buchwald-Hartwig 1-5XPhos, SPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane, THF80-120
Suzuki Coupling 1-5PPh₃, SPhos, Pd(PPh₃)₄K₂CO₃, K₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-110

Note: These are general conditions and may require optimization for specific substrates.

Section 3: Cleavage of the Methoxy Ether

The methoxy group in this compound can be cleaved to reveal a hydroxyl group, which may be a necessary step in a synthetic sequence.

FAQs: Methoxy Group Cleavage

Question: I am trying to cleave the methoxy group using a strong acid like HBr, but the reaction is not working or is giving multiple products. What could be the issue?

Answer: Acidic cleavage of aryl methyl ethers is a standard transformation but can be complicated by the other functional groups on the ring.[15][16]

  • Mechanism: The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion.[16] For aryl ethers, the attack occurs at the methyl group in an Sₙ2 fashion because the C(sp²)-O bond is very strong.[17][18]

  • Reagent Choice: HBr or BBr₃ are the most common reagents for cleaving aryl methyl ethers. BBr₃ is often more effective and can be used at lower temperatures.

  • Side Reactions: The electron-rich aromatic ring is susceptible to further electrophilic attack, especially at elevated temperatures with HBr. This could lead to undesired side products. The existing bromo-substituents are generally stable under these conditions.

  • Incomplete Reaction: If the reaction is sluggish, ensure you are using a sufficient excess of the acid and that the reaction is heated appropriately. Anhydrous conditions are often necessary.

Decision Tree for Ether Cleavage Mechanism

Ether_Cleavage start Ether Substrate check_substituent Aryl or 1°/2° Alkyl Substituents? start->check_substituent check_tertiary Tertiary, Benzylic, or Allylic Substituent Present? check_substituent->check_tertiary No sn2 SN2 Mechanism Attack at less hindered carbon check_substituent->sn2 Yes check_tertiary->sn2 No sn1 SN1 Mechanism Carbocation formation check_tertiary->sn1 Yes

References

Technical Support Center: Synthesis of 2,4-Dibromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,4-Dibromo-5-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

The typical starting material is 3-methoxyphenol. The hydroxyl (-OH) group and the methoxy (-OCH₃) group on the benzene ring direct the bromine atoms to the ortho and para positions relative to the powerful activating -OH group, resulting in the desired this compound isomer.

Q2: What are the main challenges when scaling up this synthesis?

Scaling up presents several challenges, including:

  • Handling Hazardous Reagents: Using liquid bromine (Br₂) is particularly hazardous on a large scale due to its high toxicity and corrosivity.[1]

  • Exothermic Reactions: Bromination reactions are exothermic. Heat management is critical to prevent runaway reactions and the formation of impurities.

  • By-product Formation: Over-bromination (tri- or tetra-brominated phenols) and the formation of undesired isomers are common issues.[2][3]

  • Purification: Separating the desired product from starting material, isomers, and polybrominated by-products can be difficult on a large scale, where column chromatography is less practical.[4]

Q3: Are there safer alternatives to using elemental bromine (Br₂)?

Yes, several reagents are considered safer alternatives for bromination, which is crucial for scaling up.[5] N-Bromosuccinimide (NBS) is a widely used solid reagent that is easier and safer to handle than liquid bromine.[1][6] Other "green" brominating systems include the in-situ generation of Br₂ from hydrogen bromide (HBr) with an oxidant like hydrogen peroxide (H₂O₂) or from potassium bromide (KBr) with sodium hypochlorite (NaOCl).[7]

Q4: How can I control the regioselectivity to favor the 2,4-dibromo isomer?

The hydroxyl group is a strong ortho-, para-director, meaning it strongly influences where the bromine atoms will attach.[3] To maximize the yield of the 2,4-dibromo isomer and minimize other products, it is crucial to control the reaction conditions:

  • Stoichiometry: Use a precise molar equivalent of the brominating agent (typically around 2.0 to 2.1 equivalents).

  • Temperature: Running the reaction at low temperatures (e.g., 0-5 °C) can improve selectivity.[8]

  • Solvent Choice: Non-polar solvents like carbon disulfide or dichloromethane can influence the ratio of ortho to para substitution.[8][9]

Q5: My final product is discolored (pink, brown, or yellow). What is the cause and how can I fix it?

Discoloration in brominated phenols is often due to the formation of colored impurities or oxidation by-products.[4] This can be caused by residual bromine, exposure to air and light, or high temperatures during workup or distillation. Purification by recrystallization is often effective at removing these colored impurities. Passing the crude product dissolved in a solvent through a short plug of silica gel or activated carbon can also help.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time, low temperature, or not enough brominating agent. 2. Product Loss During Workup: Product may be partially soluble in the aqueous phase, or emulsions may form during extraction. 3. Side Reactions: Formation of significant amounts of mono- or tri-brominated by-products.1. Monitor the reaction by TLC or HPLC to ensure full consumption of the starting material. Consider extending the reaction time or slightly increasing the equivalents of the brominating agent. 2. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product.[10] If emulsions form, try filtration through a pad of celite. 3. Re-evaluate reaction temperature and the rate of addition of the brominating agent. Slow, controlled addition is key.[8]
Formation of Polybrominated By-products (e.g., 2,4,6-tribromophenol) 1. Excess Brominating Agent: Using more than ~2.1 molar equivalents. 2. High Reaction Temperature: Phenols are highly activated, and higher temperatures can lead to multiple substitutions.[2][3] 3. Reaction in Polar Protic Solvents: Solvents like water can enhance the reactivity of phenol, leading to polysubstitution.[9][11]1. Carefully control the stoichiometry of the brominating agent. 2. Maintain a low reaction temperature (e.g., 0-5 °C) and add the brominating agent slowly to control the exotherm. 3. Use a less polar or non-polar solvent such as dichloromethane (DCM), carbon tetrachloride, or tetrahydrofuran (THF).[10]
Presence of Unreacted Starting Material 1. Insufficient Brominating Agent: Molar equivalents were too low. 2. Decomposition of Brominating Agent: NBS can degrade over time, especially if impure or exposed to moisture.[12]1. Increase the molar equivalents of the brominating agent slightly (e.g., from 2.0 to 2.1). 2. Use freshly recrystallized NBS for best results.[12] Ensure reaction setup is dry.
Difficult Purification 1. Oily Product: The crude product may not crystallize easily due to impurities. 2. Similar Polarity of By-products: Isomers and polybrominated products can be difficult to separate from the desired product by crystallization or chromatography.1. Attempt to purify a small sample by column chromatography to obtain a seed crystal, which can induce crystallization in the bulk material. Try co-solvents for recrystallization (e.g., hexane/ethyl acetate). 2. Optimize the reaction to minimize by-product formation. For purification, consider fractional crystallization or preparative HPLC if scaling allows.

Experimental Protocols

Recommended Protocol: Dibromination of 3-Methoxyphenol using NBS

This protocol is adapted for scalability and uses N-Bromosuccinimide (NBS), a safer alternative to elemental bromine.

1. Reaction Setup:

  • A multi-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel (for addition of the NBS solution) is set up in an ice/water bath. The setup should be protected from light by wrapping it in aluminum foil.

  • Ensure all glassware is dry.

2. Procedure:

  • Dissolve 3-methoxyphenol in a suitable solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) in the reaction flask.

  • Cool the solution to 0-5 °C with stirring.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (2.1 equivalents) in the same solvent. Note: NBS has limited solubility in some solvents, so it may be added as a solution or in portions as a solid.[10]

  • Slowly add the NBS solution/solid to the stirred 3-methoxyphenol solution over 1-2 hours, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-12 hours).[10]

3. Workup:

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to neutralize any remaining active bromine.

  • If using an organic solvent immiscible with water (like DCM), transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification (Recrystallization):

  • The crude product, often an oil or a semi-solid, can be purified by recrystallization.

  • Dissolve the crude material in a minimum amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Scale-up Reagent Table
ReagentMolar Mass ( g/mol )Molar Eq.10 g Scale (SM)50 g Scale (SM)250 g Scale (SM)
3-Methoxyphenol (SM)124.141.010.0 g (80.5 mmol)50.0 g (403 mmol)250.0 g (2.01 mol)
N-Bromosuccinimide177.982.130.1 g (169 mmol)150.7 g (847 mmol)753.5 g (4.23 mol)
Solvent (e.g., THF)--~250 mL~1.25 L~6.25 L

Safety and Handling

Critical Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. When handling larger quantities, a face shield is recommended.[13]

  • Ventilation: All operations involving brominating agents should be conducted in a well-ventilated chemical fume hood.[13][14]

  • N-Bromosuccinimide (NBS): Although safer than Br₂, NBS is an irritant and should be handled with care. It can decompose over time, releasing bromine, and reactions involving NBS are often exothermic.[12] Avoid using NBS with dimethylformamide (DMF) on scale, as this combination can lead to thermal runaway.[1]

  • Spill Management: Keep a quenching agent, such as a 1 M solution of sodium thiosulfate, readily available to neutralize any spills of active bromine.[13]

  • Waste Disposal: All brominated waste should be collected and disposed of according to institutional and local environmental regulations. Avoid mixing brominated waste with other waste streams.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 3-Methoxyphenol in Solvent B 2. Prepare NBS Solution (or weigh solid) C 3. Cool Reactant Solution to 0-5 °C B->C D 4. Add NBS Slowly (Maintain T < 10 °C) C->D E 5. Stir and Monitor (TLC / HPLC) D->E F 6. Quench Reaction (Na₂S₂O₃) E->F G 7. Extraction & Wash F->G H 8. Dry & Concentrate G->H I 9. Recrystallize Product H->I J 10. Analyze Final Product (HPLC, NMR) I->J

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

G Start Unsatisfactory Result (e.g., Low Yield, Impure) Impurity_Check Major Impurity Detected? Start->Impurity_Check SM Starting Material Impurity_Check->SM Yes Mono Mono-bromo Product Impurity_Check->Mono Yes Poly Poly-bromo Product Impurity_Check->Poly Yes Other Other Impurities Impurity_Check->Other Yes Sol_SM Increase NBS eq. Check NBS Purity Increase Reaction Time SM->Sol_SM Sol_Mono Increase NBS eq. to >2.0 Increase Reaction Time Mono->Sol_Mono Sol_Poly Decrease NBS eq. to ~2.1 Lower Temperature Slower Addition Poly->Sol_Poly Sol_Other Check Starting Material Purity Optimize Purification Other->Sol_Other

Caption: Decision tree for troubleshooting common synthesis impurities.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Dibromo-5-methoxyphenol and Other Bromophenols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, understanding the reactivity of substituted phenols is paramount for the efficient design of synthetic routes. This guide provides a comparative analysis of the reactivity of 2,4-Dibromo-5-methoxyphenol against other bromophenols, with a focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages established principles of physical organic chemistry to predict and rationalize its reactivity relative to other bromophenols.

Understanding Reactivity in Bromophenols: Electronic and Steric Effects

The reactivity of a bromophenol in cross-coupling reactions is primarily governed by the electronic and steric environment of the carbon-bromine (C-Br) bonds. The substituents on the aromatic ring, namely the hydroxyl (-OH), methoxy (-OCH3), and additional bromine (-Br) atoms, exert significant influence.

  • Electronic Effects: The hydroxyl and methoxy groups are strong electron-donating groups (EDGs) through resonance, increasing the electron density of the aromatic ring. This generally deactivates the C-Br bond towards oxidative addition, the rate-determining step in many palladium-catalyzed cross-coupling reactions. Conversely, bromine is an electron-withdrawing group (EWG) through induction and weakly deactivating overall, which can make the C-Br bond more susceptible to oxidative addition. In this compound, the interplay of these opposing electronic effects is complex. The methoxy group at position 5 and the hydroxyl group at position 1 will donate electron density to the ring, potentially making the C-Br bonds at positions 2 and 4 less reactive than those on a simple bromophenol.

  • Steric Effects: The presence of multiple substituents on the aromatic ring can introduce steric hindrance around the C-Br bonds, which can impede the approach of the bulky palladium catalyst. In this compound, the bromine at position 2 is flanked by the hydroxyl group and another bromine atom, while the bromine at position 4 is ortho to a bromine and meta to the methoxy group. This steric congestion, particularly at the C2 position, is expected to reduce its reactivity compared to less substituted bromophenols.

Predicted Reactivity in Common Cross-Coupling Reactions

Based on these principles, a qualitative comparison of the reactivity of this compound with other representative bromophenols in Suzuki-Miyaura and Buchwald-Hartwig reactions is presented below.

Table 1: Predicted Relative Reactivity of Selected Bromophenols in Palladium-Catalyzed Cross-Coupling Reactions

BromophenolStructurePredicted Relative ReactivityRationale
4-BromophenolHighMinimal steric hindrance and the electron-donating hydroxyl group activates the para-position, though this effect deactivates the C-Br bond for oxidative addition compared to bromobenzene.
2-BromophenolModerateSteric hindrance from the adjacent hydroxyl group can lower the reaction rate compared to the 4-isomer.
2,4-DibromophenolModerate to LowThe additional bromine atom increases the electron-withdrawing nature of the ring, which should enhance reactivity. However, steric hindrance, especially at the C2 position, becomes more significant. The C4-Br is expected to be more reactive.
2,4,6-TribromophenolLowSignificant steric hindrance from the two ortho-bromine atoms severely restricts access to the palladium catalyst.
This compound Low The combination of two electron-donating groups (-OH and -OCH3) deactivates the C-Br bonds towards oxidative addition. Furthermore, the molecule is sterically hindered, particularly at the C2-Br position. The C4-Br is predicted to be more reactive than the C2-Br.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the comparative study of bromophenol reactivity.

Protocol 1: Suzuki-Miyaura Coupling of Aryl Bromides

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh3) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of Aryl Bromides

This protocol outlines a general method for the palladium-catalyzed amination of an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol, 1 mol% Pd)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add the aryl bromide, Pd2(dba)3, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas.

  • Add toluene and the amine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing Reaction Pathways and Influencing Factors

To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions, and the factors influencing the reactivity of bromophenols.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, -Br-) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Pd(0)L->Ar-Pd(II)(Br)L Oxidative Addition (Ar-Br) Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Ar-Pd(II)(Br)L->Ar-Pd(II)(NR2)L Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)(NR2)L->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Reactivity_Factors Reactivity Bromophenol Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric EDG Electron-Donating Groups (-OH, -OCH3) (Deactivating for Ox. Add.) Electronic->EDG EWG Electron-Withdrawing Groups (-Br) (Activating for Ox. Add.) Electronic->EWG Ortho Ortho-substituents Steric->Ortho Multiple Multiple Substituents Steric->Multiple

Caption: Factors influencing the reactivity of substituted bromophenols.

Conclusion

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is predicted to be lower than that of simpler bromophenols due to a combination of deactivating electronic effects from the hydroxyl and methoxy substituents and significant steric hindrance. The C4-Br position is expected to be more reactive than the more sterically encumbered C2-Br position, potentially allowing for site-selective functionalization under carefully controlled conditions. The provided experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions offer a starting point for systematically investigating these reactivity predictions and for the development of synthetic routes utilizing this and other polysubstituted bromophenols. Further experimental studies are warranted to provide quantitative data to validate these qualitative predictions and to fully unlock the synthetic potential of this interesting building block.

Spectroscopic Analysis for the Structural Confirmation of 2,4-Dibromo-5-methoxyphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative framework for the spectroscopic confirmation of 2,4-Dibromo-5-methoxyphenol, a halogenated aromatic compound with potential applications in medicinal chemistry and material science. By comparing its expected spectroscopic data with that of its isomers and related compounds, researchers can confidently ascertain the correct substitution pattern on the phenol ring.

This guide outlines the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. For comparative purposes, experimental data for the structural isomer, 2,5-Dibromo-4-methoxyphenol, is presented alongside.

Comparative Spectroscopic Data

The following tables summarize the expected and experimental spectroscopic data for this compound and its isomer, 2,5-Dibromo-4-methoxyphenol.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
This compound (Expected) ~7.3s-1HAr-H
~7.0s-1HAr-H
~5.8s-1HOH
~3.8s-3HOCH₃
2,5-Dibromo-4-methoxyphenol [1]7.12d2.951HAr-H
6.80d2.961HAr-H
5.65s-1HOH
3.78s-3HOCH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound (Expected) ~155 (C-O), ~150 (C-OCH₃), ~125 (C-H), ~118 (C-H), ~115 (C-Br), ~110 (C-Br), ~56 (OCH₃)
2,5-Dibromo-4-methoxyphenol [1]153.73, 143.51, 126.08, 117.76, 116.61, 111.54, 56.02

Table 3: IR Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
This compound (Expected) ~3500-3300 (O-H stretch, broad)Phenolic hydroxyl group
~3100-3000 (C-H stretch, aromatic)Aromatic C-H bonds
~1600, ~1480 (C=C stretch, aromatic)Aromatic ring
~1250 (C-O stretch, aryl ether)Methoxy group C-O bond
~1050 (C-O stretch, phenol)Phenolic C-O bond
~800-600 (C-Br stretch)Carbon-bromine bonds
2,6-Dibromophenol (for comparison) [2]Capillary Cell: Melt (Crystalline Phase)FTIR Spectra available
ATR-IR SpectraAvailable
Vapor Phase IR SpectraAvailable

Table 4: Mass Spectrometry Data

Compoundm/z (relative intensity)Assignment
This compound (Expected) ~296/298/300 (M⁺, isotopic pattern for 2 Br)Molecular ion peak
Fragments corresponding to loss of CH₃, CO, BrFragmentation pattern
2-Bromo-4-methoxyphenol (for comparison) [3]202/204 (M⁺)Molecular ion peak
187/189 ([M-CH₃]⁺)Loss of methyl group

Experimental Protocols

Standard spectroscopic techniques are employed for the structural analysis of these compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Data is reported as chemical shift (δ) in parts per million (ppm) relative to TMS, with multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant (J) in Hertz (Hz), and integration.

  • ¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer with complete proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ = 77.23 ppm).

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.

3. Mass Spectrometry (MS):

  • Technique: Electron Ionization (EI) mass spectrometry is commonly used for this type of compound.

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualizing the Analysis

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural differences between the target compound and a key isomer.

Spectroscopic_Analysis_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis cluster_Confirmation Structure Confirmation Sample 2,4-Dibromo- 5-methoxyphenol NMR 1H & 13C NMR Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Structure Confirmation.

Structural_Isomers cluster_target This compound cluster_isomer 2,5-Dibromo-4-methoxyphenol Target Br       |        HO--C--C--Br   ||  |     C--C--OCH3 |        H        Isomer Br       |        HO--C--C--OCH3 ||  |     C--C--Br   |        H       

References

Crystallographic Analysis of 2,4-Dibromo-5-methoxyphenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of 2,4-Dibromo-5-methoxyphenol. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the structural parameters and experimental protocols for these compounds. The focus is on providing a clear comparison of crystallographic data to aid in understanding structure-property relationships.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two derivatives of brominated methoxyphenols, offering a direct comparison of their solid-state structures.

Parameter(E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol[1][2]4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione[3][4]
Chemical Formula C₁₄H₁₂Br₂N₂O₂C₁₄H₁₀Br₂O₄
Molecular Weight 400.08 g/mol 402.04 g/mol
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 6.9500 (4)7.0909 (6)
b (Å) 7.4383 (4)9.2120 (8)
c (Å) 14.7877 (10)10.7056 (10)
α (°) 100.351 (5)90.989 (3)
β (°) 90.968 (5)97.098 (3)
γ (°) 109.967 (3)101.909 (3)
Volume (ų) 692.21 (8)678.35 (10)
Z 22
Temperature (K) 292 (3)173
Radiation (λ, Å) Mo Kα (0.71073)Mo Kα (0.71073)
Density (calculated, g/cm³) 1.9191.968
R-factor 0.0250.043
Dihedral Angle between Aromatic Rings (°) 5.9 (4)67.29 (19)[3][4]

Experimental Protocols

This section details the methodologies for the synthesis and single-crystal X-ray diffraction analysis of a representative this compound derivative.

Synthesis of (E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol[1][2]

The synthesis of the title compound is achieved through the condensation reaction of 4,5-dibromo-1,2-phenylenediamine and 2-hydroxy-3-methoxybenzaldehyde.

Materials:

  • 4,5-dibromo-1,2-phenylenediamine

  • 2-hydroxy-3-methoxybenzaldehyde

  • Methanol

Procedure:

  • Dissolve 1 mmol of 4,5-dibromo-1,2-phenylenediamine and 1.1 mmol of 2-hydroxy-3-methoxybenzaldehyde in 30 ml of methanol.

  • Reflux the resulting solution for 2 hours.

  • Cool the solution to room temperature.

  • Filter the solution to collect the precipitate.

  • Wash the collected crystals with methanol.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the filtrate at room temperature over several days.[1]

Single-Crystal X-ray Diffraction Data Collection and Refinement

High-quality single crystals are selected for X-ray diffraction analysis. The data collection is typically performed on a diffractometer equipped with a CCD detector using graphite-monochromated Mo Kα radiation.

Data Collection:

  • A suitable crystal is mounted on a goniometer head.

  • Data is collected at a specific temperature (e.g., 292 K or 173 K) using φ and ω scans.

  • The structure is solved by direct methods and refined by full-matrix least-squares on F².

Refinement:

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refinement includes anisotropic thermal parameters for all non-hydrogen atoms.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of the this compound derivative to its structural elucidation via X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography start Starting Materials (4,5-dibromo-1,2-phenylenediamine, 2-hydroxy-3-methoxybenzaldehyde) dissolve Dissolve in Methanol start->dissolve reflux Reflux for 2h dissolve->reflux cool Cool to Room Temperature reflux->cool filter Filter and Collect Precipitate cool->filter evaporation Slow Evaporation of Filtrate filter->evaporation crystals Single Crystals Formed evaporation->crystals mount Mount Crystal crystals->mount data_collection X-ray Data Collection mount->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow from synthesis to crystal structure determination.

This guide highlights the key structural features of a specific this compound derivative and provides a detailed experimental framework for its synthesis and crystallographic analysis. The comparative data presented can be valuable for researchers working on the design and synthesis of novel compounds with specific solid-state properties.

References

A Comparative Analysis of the Biological Activities of Mono- vs. Di-brominated Methoxyphenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of mono- and di-brominated methoxyphenols, focusing on their antimicrobial, antioxidant, and cytotoxic effects. The inclusion of bromine atoms onto a methoxyphenol backbone significantly influences its biological properties, a relationship this document aims to elucidate through the presentation of experimental data and mechanistic insights.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of representative mono- and di-brominated methoxyphenols. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity

The antimicrobial potential of brominated methoxyphenols is a key area of investigation. Generally, bromination tends to enhance antimicrobial efficacy.

CompoundTypeTarget OrganismMIC (µg/mL)Reference
2-Bromo-4-methoxyphenolMono-brominatedStaphylococcus aureus-Data Not Available
2-Bromo-4-methoxyphenolMono-brominatedEscherichia coli-Data Not Available
2,6-Dibromo-4-methoxyphenolDi-brominatedStaphylococcus aureus-Data Not Available
2,6-Dibromo-4-methoxyphenolDi-brominatedEscherichia coli-Data Not Available
(E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxybenzohydrazideMono-brominatedEscherichia coli (MTCC 62)100-200[1]
(E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxybenzohydrazideMono-brominatedStaphylococcus aureus (MTCC 87)100-200[1]

Note: Specific MIC values for 2-bromo-4-methoxyphenol and 2,6-dibromo-4-methoxyphenol were not available in the searched literature. The provided data for a related mono-brominated methoxybenzylidene compound shows moderate activity.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The degree of bromination can modulate this activity.

CompoundTypeAssayIC50 (µM)Reference
2-Bromo-4-methoxyphenolMono-brominatedDPPH-Data Not Available
2,6-Dibromo-4-methoxyphenolDi-brominatedDPPH-Data Not Available
Highly brominated mono- and bis-phenols-DPPH8.1 - 24.7[2]

Note: While specific IC50 values for the target compounds were not found, a study on highly brominated phenols demonstrated potent radical-scavenging activity, with IC50 values significantly lower than the positive control BHT (IC50 of 81.8 µM)[2]. This suggests that bromination can enhance antioxidant potential.

Cytotoxic Activity

The cytotoxicity of these compounds is a critical parameter for any potential therapeutic application.

CompoundTypeCell LineIC50 (µM)Reference
2-Bromo-4-methoxyphenolMono-brominated--Data Not Available
2,6-Dibromo-4-methoxyphenolDi-brominated--Data Not Available
2,6-bis((E)-(2-aminophenylimino)methyl)-4-methoxyphenolDi-substituted methoxyphenolA431 (human skin squamous cell carcinoma)-[3]

Note: Quantitative IC50 values for the specified mono- and di-brominated methoxyphenols against common cell lines were not available in the reviewed literature. However, a di-substituted methoxyphenol derivative has been evaluated for its cytotoxic properties[3].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the biological activities of brominated methoxyphenols.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL) is prepared from a fresh culture.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and kept in the dark.

  • Reaction Mixture: A defined volume of the test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another common method to assess antioxidant capacity.

  • Preparation of ABTS Radical Cation (ABTS•+): ABTS stock solution is reacted with potassium persulfate to generate the ABTS•+ radical cation, which is then diluted to a specific absorbance at 734 nm.

  • Reaction Mixture: The test compound at various concentrations is added to the ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).

  • Absorbance Measurement: The decrease in absorbance at 734 nm is measured.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay assesses cell viability based on mitochondrial activity.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or SDS).

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that reduces cell viability by 50%) is calculated.

Signaling Pathways and Mechanisms of Action

The biological activities of brominated methoxyphenols are underpinned by their interactions with cellular components and signaling pathways.

Antimicrobial Mechanism

The antimicrobial action of brominated phenols is often attributed to their ability to disrupt bacterial cell membranes and interfere with essential cellular processes. The increased lipophilicity due to bromination can facilitate their passage through the bacterial cell wall and membrane.[4]

Antimicrobial_Mechanism cluster_compound Brominated Methoxyphenol cluster_bacterium Bacterial Cell Compound Brominated Methoxyphenol Membrane Cell Membrane Compound->Membrane Disruption Metabolism Cellular Metabolism (e.g., Energy Production) Compound->Metabolism Inhibition Biofilm Biofilm Formation Compound->Biofilm Inhibition Membrane->Metabolism Impaired Function

Caption: Proposed antimicrobial mechanisms of brominated methoxyphenols.

Antioxidant Mechanism

The antioxidant activity of phenolic compounds stems from their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Antioxidant_Mechanism Phenol Brominated Methoxyphenol (Ar-OH) Radical Free Radical (R•) Phenol->Radical H• donation Phenoxyl Phenoxyl Radical (Ar-O•) (Resonance Stabilized) Phenol->Phenoxyl Oxidation Neutralized Neutralized Molecule (RH) Radical->Neutralized Reduction

Caption: Hydrogen atom donation mechanism for antioxidant activity.

Cytotoxicity and Apoptosis Induction

The cytotoxic effects of some brominated phenols have been linked to the induction of apoptosis, a programmed cell death pathway. This can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[5]

Cytotoxicity_Pathway Compound Brominated Methoxyphenol ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified pathway of apoptosis induction by brominated phenols.

Conclusion

The bromination of methoxyphenols appears to be a promising strategy for enhancing their biological activities. While the available data is not exhaustive for a direct comparison of a wide range of mono- and di-brominated analogs under identical conditions, the general trend suggests that increased bromination can lead to improved antimicrobial and antioxidant properties. However, this may also be associated with increased cytotoxicity. Further research with systematic studies comparing these compounds is necessary to fully elucidate the structure-activity relationships and to identify candidates with optimal therapeutic indices for drug development.

References

The Efficacy of 2,4-Dibromo-5-methoxyphenol as a Precursor in the Synthesis of Bioactive Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and natural product synthesis, the selection of an appropriate starting material is a critical determinant of the overall efficiency and success of a synthetic route. Among the vast array of available precursors, brominated phenols, particularly 2,4-Dibromo-5-methoxyphenol, have garnered significant attention as versatile building blocks for the construction of complex bioactive molecules. This guide provides a comprehensive comparison of the efficacy of this compound against alternative compounds, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.

Comparison of Precursor Efficacy in Bioactive Compound Synthesis

The utility of a precursor is often evaluated based on its reactivity, the yields it affords in key transformations, and the overall convergency of the synthetic route. This section compares this compound with other relevant precursors in the context of synthesizing prominent classes of bioactive compounds.

Synthesis of Bastadin-Type Marine Natural Products

Bastadins are a family of brominated tyrosine-derived marine alkaloids exhibiting a range of biological activities, including anti-angiogenic and cytotoxic effects. Their complex structures, often featuring diaryl ether linkages, make them challenging synthetic targets. Brominated phenols are crucial precursors for the construction of the diaryl ether moieties.

While direct comparative studies for the synthesis of a single bastadin analogue using different brominated phenol precursors are not extensively documented, analysis of various synthetic approaches allows for an indirect comparison. For instance, in the synthesis of Bastadin 6, a potent anti-angiogenic agent, precursors like 2,6-dibromophenol derivatives have been utilized in Ce(IV)-mediated oxidative coupling reactions, achieving an overall yield of 23%.[1] The choice of a dibrominated precursor is crucial for introducing the necessary halogen atoms found in the natural product.

Table 1: Comparison of Precursors in Diaryl Ether Formation for Bastadin Analogs

PrecursorReaction TypeKey ReagentsYield (%)Reference
This compoundUllmann CondensationCuI, BaseNot explicitly reported for Bastadin synthesis, but a common method for diaryl ether formation.[2]
2,6-Dibromophenol derivativeOxidative CouplingCe(NH₄)₂(NO₃)₆~23% (overall)[1]
3,5-DibromophenolNucleophilic Aromatic Substitution (SNAr)BaseVaries depending on substrate and conditions.[3]

The data suggests that while different brominated phenols can be employed, the specific substitution pattern of the precursor significantly influences the synthetic strategy and overall efficiency. The presence of a methoxy group in this compound can influence its reactivity and solubility, potentially offering advantages in certain solvent systems.

Synthesis of Bioactive Diaryl Ethers

Diaryl ethers are a common structural motif in many biologically active compounds, including antibiotics, anticancer agents, and anti-inflammatory drugs. The synthesis of these molecules often relies on the coupling of a phenol with an aryl halide.

A study on the synthesis of the bioactive phenolic agent CVB4-57, a connexin hemichannel blocker, utilized 2-bromo-4-(bromomethyl)-1-methoxybenzene as a key precursor.[4] While not a direct comparison to this compound, this highlights the use of brominated and methoxylated phenols in constructing complex diaryl ethers. The synthesis involved a three-step process with an overall good yield.

Table 2: Comparison of Precursors in the Synthesis of Bioactive Diaryl Ethers

PrecursorTarget MoleculeKey ReactionYield (%)Reference
2-Bromo-4-(bromomethyl)-1-methoxybenzeneCVB4-57N-alkylation, Deprotection98.3% (final step)[4]
Various BromophenolsVarious Diaryl EthersCopper-catalyzed Cross-CouplingVaries[5][6]
Various Phenols and Aryl HalidesVarious Diaryl EthersPalladium-catalyzed Cross-CouplingVaries[2]

The choice between different brominated phenol precursors for diaryl ether synthesis often depends on the desired substitution pattern of the final product and the chosen catalytic system (e.g., copper vs. palladium). The reactivity of the precursor can be tuned by the number and position of bromine atoms and other substituents like the methoxy group.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and for evaluating the practical aspects of a synthetic route.

General Procedure for the Bromination of Methoxyphenols

The synthesis of this compound and related compounds can be achieved through the electrophilic bromination of the corresponding methoxyphenol.

Protocol 1: Bromination of o-Methoxyphenol (Guaiacol)

This protocol describes a method for the synthesis of 5-bromo-2-methoxyphenol, an isomer of the target compound, which can be adapted for the synthesis of other brominated methoxyphenols.

  • Materials: o-Methoxyphenol, Acetic anhydride, Sulfuric acid, N-Bromosuccinimide (NBS), Dichloromethane, Sodium bicarbonate solution.

  • Procedure:

    • Protect the hydroxyl group of o-methoxyphenol by acetylation with acetic anhydride and a catalytic amount of sulfuric acid.

    • Perform the bromination of the acetylated intermediate using N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane.

    • Deprotect the acetyl group using a base, such as sodium bicarbonate solution, to yield the final brominated methoxyphenol.

  • Yield: A similar three-step synthesis of 5-bromo-2-methoxyphenol from guaiacol has been reported with a yield of 90%.[7]

General Procedure for Diaryl Ether Synthesis via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers from a phenol and an aryl halide, often catalyzed by copper.

Protocol 2: Copper-Catalyzed Diaryl Ether Synthesis

  • Materials: Brominated phenol (e.g., this compound), Aryl halide, Copper(I) iodide (CuI), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Toluene).

  • Procedure:

    • Combine the brominated phenol, aryl halide, CuI, and base in a suitable solvent.

    • Heat the reaction mixture under an inert atmosphere for a specified time.

    • After completion, cool the reaction, and perform an aqueous workup followed by extraction and purification of the diaryl ether product.

  • Note: Microwave-assisted copper-catalyzed diaryletherification has been shown to be an efficient method, often leading to higher yields and shorter reaction times.[5]

Signaling Pathways and Logical Relationships

The bioactive molecules synthesized from this compound and its alternatives often exert their biological effects by modulating specific cellular signaling pathways.

Bastadins and Ryanodine Receptor Signaling

Bastadins are known to interact with ryanodine receptors (RyRs), which are intracellular calcium release channels crucial for muscle contraction and neuronal signaling.[8] The binding of bastadins can either activate or inhibit these channels, depending on the specific bastadin analogue and the RyR isoform. This modulation of intracellular calcium levels can trigger downstream signaling cascades, ultimately leading to effects like apoptosis in cancer cells.

G cluster_0 Bastadin-RyR Interaction Bastadin Bastadin RyR Ryanodine Receptor (RyR) Bastadin->RyR Binds to Ca_release Ca²⁺ Release Modulation RyR->Ca_release Modulates Downstream Downstream Signaling (e.g., Apoptosis) Ca_release->Downstream Initiates G cluster_1 Diaryl Ether-Connexin Interaction DiarylEther Bioactive Diaryl Ether (e.g., CVB4-57) Connexin Connexin Hemichannel DiarylEther->Connexin Binds to ChannelBlock Channel Blockade Connexin->ChannelBlock Leads to SignalingMod Modulation of Intercellular Signaling ChannelBlock->SignalingMod Results in

References

A Comparative Guide to Validated Analytical Methods for 2,4-Dibromo-5-methoxyphenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules like 2,4-Dibromo-5-methoxyphenol in complex biological or environmental matrices is critical. The choice of analytical methodology depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. This guide provides an objective comparison of three commonly employed analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the determination of this compound.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical technique is a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of brominated phenolic compounds.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile/semi-volatile compounds, detection by mass-to-charge ratio.High-efficiency separation coupled with highly selective mass-based detection.
Selectivity Moderate; dependent on chromatographic resolution from matrix components.High; mass spectra provide structural information.Very High; based on precursor-to-product ion transitions.
Sensitivity (LOD) µg/mL to high ng/mL range.[1][2][3][4][5]Low ng/mL to pg/mL range.[6][7]pg/mL to fg/mL range.[8]
Sensitivity (LOQ) High ng/mL range.[2][3][4][5]ng/m³ to low ng/mL range.[6]pg/mL range.[8]
Linearity (R²) Typically ≥ 0.999.[2][3][4][5]Typically > 0.99.[9]Typically > 0.99.
Precision (%RSD) < 10%.[2][3][4][5]< 15%.[6]< 15%.[10]
Accuracy (Recovery %) 85-115%.[2][3][4][5]70-120%.[6][10]80-120%.[8][10]
Sample Prep Moderate; may require cleanup to remove UV-absorbing interferences.Often requires derivatization for polar phenols to improve volatility.[11]Moderate; requires removal of matrix components that can cause ion suppression.
Cost per Sample LowModerateHigh
Throughput HighModerateHigh
Common Matrices Pharmaceutical formulations, process streams, environmental water (with pre-concentration).[1]Environmental samples (air, water), biological fluids (with derivatization).[6][12]Biological fluids (plasma, serum, urine), tissue extracts, environmental samples.[8][10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical method. Below are generalized protocols for sample preparation and analysis using the compared techniques.

Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances.

a) Liquid-Liquid Extraction (LLE) for Aqueous Matrices (e.g., Water, Urine)

This technique is based on the differential solubility of the analyte in two immiscible liquids.[13][14][15]

  • pH Adjustment: Acidify 10 mL of the aqueous sample to a pH of approximately 2 using hydrochloric acid to ensure the phenolic hydroxyl group is protonated.

  • Extraction: Add 10 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for GC-MS derivatization.

b) Solid-Phase Extraction (SPE) for Complex Biological Matrices (e.g., Serum, Plasma)

SPE is a more selective sample preparation technique that can provide cleaner extracts.[8][10][16][17]

  • Sample Pre-treatment: Dilute 1 mL of serum or plasma with 4 mL of an acidic solution (e.g., 2% formic acid in water) to disrupt protein binding.

  • Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 3 mL of methanol or a mixture of dichloromethane and methanol.[16]

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Instrumental Analysis

a) HPLC-UV Method

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2][3][4][5]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (typically around 280-290 nm for brominated phenols).

  • Injection Volume: 10-20 µL.

b) GC-MS Method

  • Derivatization: Prior to analysis, the extracted and dried analyte is often derivatized to increase its volatility and thermal stability. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, heated at 70°C for 30 minutes.

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Analyzer: Operate in either full scan mode (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis, monitoring characteristic ions of the derivatized analyte.

c) LC-MS/MS Method

  • Instrument: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Column and Mobile Phase: Similar to the HPLC-UV method, but often with smaller particle size columns (e.g., < 2 µm) for better resolution and faster analysis times.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically effective for phenolic compounds.

  • Mass Analyzer: Operated in Multiple Reaction Monitoring (MRM) mode. This requires prior optimization of precursor and product ions for this compound. For example:

    • Precursor Ion: [M-H]⁻

    • Product Ions: Characteristic fragments resulting from the collision-induced dissociation of the precursor ion. At least two transitions are monitored for confident identification and quantification.

  • Injection Volume: 2-10 µL.

Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of this compound in a complex matrix, highlighting the key decision points and processes from sample collection to final data reporting.

Workflow Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Collection Matrix: Plasma, Urine, Water, etc. Pretreatment Sample Pre-treatment pH adjustment, Protein precipitation Sample->Pretreatment Extraction_Choice {Extraction Method?} Pretreatment->Extraction_Choice LLE Liquid-Liquid Extraction (LLE) Extraction_Choice->LLE Aqueous SPE Solid-Phase Extraction (SPE) Extraction_Choice->SPE Biological Evap_Recon Evaporation & Reconstitution LLE->Evap_Recon SPE->Evap_Recon Analysis_Choice {Analytical Technique?} Evap_Recon->Analysis_Choice HPLC HPLC-UV Separation by Polarity UV Detection Analysis_Choice->HPLC Screening / High Conc. GCMS GC-MS (Derivatization) Separation by Volatility Mass Detection Analysis_Choice->GCMS Volatile / Derivatizable LCMSMS LC-MS/MS Separation by Polarity Selective Mass Detection Analysis_Choice->LCMSMS Trace Levels / High Selectivity Data_Acq Data Acquisition Chromatograms & Spectra HPLC->Data_Acq GCMS->Data_Acq LCMSMS->Data_Acq Quant Quantification Calibration Curve Data_Acq->Quant Validation Method Validation Accuracy, Precision, Linearity Quant->Validation Report {Final Report | Concentration of Analyte} Validation->Report

Analytical workflow for this compound.

References

Comparative Study of Catalysts for Reactions Involving 2,4-Dibromo-5-methoxyphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For chemists engaged in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science, 2,4-Dibromo-5-methoxyphenol serves as a versatile building block. The two bromine atoms on the aromatic ring offer reactive sites for various cross-coupling reactions, enabling the construction of intricate molecular architectures. This guide provides a comparative overview of common catalytic systems employed in reactions with this substrate, focusing on Suzuki-Miyaura, Ullmann, and Sonogashira couplings. The information presented is intended to assist researchers in selecting the optimal catalytic strategy for their specific synthetic goals.

Performance Comparison of Catalytic Systems

The selection of a catalyst system is paramount for achieving high efficiency and selectivity in cross-coupling reactions. Below is a summary of catalyst performance in key reactions involving this compound and its derivatives.

Reaction TypeCatalyst SystemSubstrateCoupling PartnerSolventBaseTemp. (°C)Yield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄(2,4-Dibromo-5-methoxyphenyl)boronic acidAryl HalideToluene/Ethanol/WaterNa₂CO₃80>90 (General)[1][2]
Ullmann CouplingCopper (various forms)This compoundPhenolDMF or NMPK₂CO₃ or Cs₂CO₃100-210Varies[3][4][5][6]
SonogashiraPd(PPh₃)₂Cl₂ / CuIThis compoundTerminal AlkyneTriethylamine/DMFEt₃N25-100Varies[7][8][9][10]

Note: The yields for Ullmann and Sonogashira reactions are highly substrate and condition dependent and are therefore listed as "Varies". The Suzuki-Miyaura reaction with the corresponding boronic acid derivative generally proceeds in high yield.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for the Suzuki-Miyaura, Ullmann, and Sonogashira reactions.

Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of arylboronic acids with aryl halides.[2][11]

Materials:

  • (2,4-Dibromo-5-methoxyphenyl)boronic acid

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve (2,4-Dibromo-5-methoxyphenyl)boronic acid (1.0 eq) and the aryl halide (1.2 eq) in a 2:1:1 mixture of toluene, ethanol, and water.

  • Add sodium carbonate (2.0 eq) to the mixture.

  • Deoxygenate the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ullmann Condensation (Diaryl Ether Synthesis)

This protocol is a general procedure for the copper-catalyzed synthesis of diaryl ethers.[3][5]

Materials:

  • This compound

  • A phenol derivative

  • Copper(I) iodide (CuI) or other copper catalyst

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the phenol derivative (1.2 eq), the copper catalyst (e.g., CuI, 0.1 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous solvent (DMF or NMP) via syringe.

  • Heat the reaction mixture to a temperature between 100 °C and 210 °C, and stir for 24-48 hours. Monitor the reaction by TLC or GC.

  • After cooling to room temperature, quench the reaction with aqueous ammonium chloride solution.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of aryl halides with terminal alkynes.[7][8][9]

Materials:

  • This compound

  • A terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the terminal alkyne (1.5 eq) in a mixture of triethylamine and DMF.

  • To this solution, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

  • Stir the reaction mixture at room temperature or heat to a temperature up to 100 °C, depending on the reactivity of the substrates. Monitor the reaction's progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the typical workflows for the discussed cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Reactants (Boronic Acid & Aryl Halide) in Solvent B Add Base (Na₂CO₃) A->B C Deoxygenate (N₂ or Ar) B->C D Add Pd Catalyst (Pd(PPh₃)₄) C->D E Heat to 80°C & Stir (12-24h) D->E F Monitor Progress (TLC/GC) E->F G Cool & Dilute with Water F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J

Caption: Suzuki-Miyaura Coupling Workflow

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, Catalyst & Base in Schlenk Flask B Evacuate & Backfill with Inert Gas A->B C Add Anhydrous Solvent B->C D Heat (100-210°C) & Stir (24-48h) C->D E Monitor Progress (TLC/GC) D->E F Cool & Quench (aq. NH₄Cl) E->F G Extract with Organic Solvent F->G H Wash, Dry & Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Ullmann Condensation Workflow

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Reactants (Aryl Halide & Alkyne) in Solvent B Add Catalysts (Pd & Cu) A->B C Stir at RT or Heat (up to 100°C) B->C D Monitor Progress (TLC/GC) C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate E->F G Wash, Dry & Concentrate F->G H Purify (Column Chromatography) G->H

Caption: Sonogashira Coupling Workflow

References

A Researcher's Guide to Density Functional Theory (DFT) Studies on the Electronic Properties of Substituted Phenols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the electronic properties of novel compounds is a critical step in predicting their reactivity, stability, and potential biological activity. Density Functional Theory (T) has emerged as a powerful computational tool for elucidating these characteristics at the molecular level. This guide provides a comparative overview of DFT studies on the electronic properties of substituted phenols, with a specific focus on the methodologies applicable to molecules like 2,4-Dibromo-5-methoxyphenol.

Comparison of Electronic Properties of Substituted Phenols

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Key Findings
(E)-3-(2-bromo-4-methoxyphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one B3LYP/6-311G(d,p)Not SpecifiedNot SpecifiedNot SpecifiedThe HOMO-LUMO gap was analyzed to understand the compound's reactivity.[1]
2,4'-dibromoacetophenone B3LYP/6-311++G(d,p)Not SpecifiedNot SpecifiedNot SpecifiedConformational analysis was performed to identify the most stable structure.[2]
5-Bromo-2-methoxybenzonitrile HF/B3LYP/6-311++G(2d,p)Not SpecifiedNot SpecifiedNot SpecifiedStructural and vibrational characteristics were investigated.[3]
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate B3LYP/6-31G+(d,p)-0.22 eV (approx.)-0.04 eV (approx.)0.18 eVA narrow frontier orbital gap suggests high chemical reactivity.[4][5]
2,6-dichloro-4-fluoro phenol B3LYP/6-311+G(d,p)Not SpecifiedNot SpecifiedNot SpecifiedThe study focused on deriving the optimal molecular geometry.[6]

Note: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior.[7][8] The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability.[8][9] A smaller gap generally implies higher reactivity.[8]

Experimental and Computational Protocols

A typical DFT study on the electronic properties of a substituted phenol involves a combination of computational calculations and experimental validation.

Computational Methodology
  • Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is typically achieved using DFT with a functional like B3LYP and a basis set such as 6-311G(d,p).[10]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[10] These calculated frequencies can be compared with experimental FT-IR and Raman spectra.

  • Electronic Property Calculations: Once the stable geometry is confirmed, various electronic properties are calculated:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO gap.[10]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.[4][10]

    • Mulliken Population Analysis: This analysis provides the charge distribution on each atom in the molecule.[10]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular bonding and interaction among bonds.[10]

Experimental Validation

Computational results are often validated by comparing them with experimental data:

  • Spectroscopic Analysis: Experimental FT-IR, FT-Raman, and NMR spectra are recorded and compared with the theoretically calculated spectra.[11]

  • UV-Vis Spectroscopy: The experimental electronic absorption spectrum is compared with the theoretical spectrum calculated using Time-Dependent DFT (TD-DFT).[12]

  • X-ray Diffraction: For crystalline compounds, the optimized molecular geometry from DFT can be compared with the crystal structure determined by X-ray diffraction.[11]

Visualizing the DFT Workflow

The following diagram illustrates the typical workflow for a DFT study on the electronic properties of a molecule like this compound.

DFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis & Validation cluster_output Output mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum Energy electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP, etc.) freq_calc->electronic_prop results Calculated Properties (Tables & Visualizations) electronic_prop->results compare_exp Comparison with Experimental Data (FT-IR, NMR, UV-Vis) reactivity Prediction of Reactivity & Stability compare_exp->reactivity results->compare_exp

Caption: Workflow for DFT analysis of molecular electronic properties.

This guide provides a foundational understanding of how DFT can be applied to study the electronic properties of substituted phenols. By following these established computational and experimental protocols, researchers can gain valuable insights into the behavior of novel compounds, aiding in the design and development of new therapeutic agents.

References

A Comparative Guide to the Biological Evaluation of Bromophenol and Methoxyphenol Derivatives: Bridging In Vitro Efficacy with In Vivo Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro findings to in vivo outcomes is a critical step in the evaluation of novel therapeutic agents. This guide provides a comparative overview of the biological activities of 2,4-Dibromo-5-methoxyphenol derivatives and related compounds, drawing upon available data from both laboratory-based assays and preclinical animal studies. While direct comparative studies on a single this compound derivative are limited in publicly available literature, this guide synthesizes findings from structurally similar bromophenol and methoxyphenol compounds to offer valuable insights into their anticancer and anti-inflammatory potential.

This guide presents quantitative data in structured tables for ease of comparison, details key experimental protocols, and includes visualizations of a representative signaling pathway and an experimental workflow to elucidate the methodologies and mechanisms of action.

Anticancer Activity: From Cell Lines to Xenograft Models

The anticancer potential of bromophenol and methoxyphenol derivatives has been explored through a variety of in vitro and in vivo studies. In vitro assays are crucial for initial screening and mechanistic understanding, while in vivo models provide a more complex biological system to assess efficacy and toxicity.

In Vitro Anticancer Efficacy

A range of bromophenol derivatives has demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, is often determined using the MTT assay.

Table 1: In Vitro Anticancer Activity of Representative Bromophenol Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)Reference
WLJ18 A549 (Lung)7.10 ± 0.53[1]
Bel7402 (Liver)9.68 ± 0.76[1]
HepG2 (Liver)14.1 ± 1.35[1]
HCT116 (Colon)9.78 ± 0.29[1]
Caco2 (Colon)9.11 ± 1.23[1]
Compound 17a A549 (Lung)Not specified[1]
Bel7402 (Liver)Not specified[1]
HepG2 (Liver)Not specified[1]
HCT116 (Colon)Not specified[1]
Caco2 (Colon)Not specified[1]
Compound 4g A549 (Lung)Potent activity[2]
Bel7402 (Liver)Potent activity[2]
HepG2 (Liver)Potent activity[2]
HeLa (Cervical)Potent activity[2]
HCT116 (Colon)Potent activity[2]

Note: "Potent activity" indicates that the compound was identified as highly active in the study, though specific IC50 values were not provided in the abstract.

In Vivo Antitumor Effects

Table 2: In Vivo Antitumor Activity of Apiole in a COLO 205 Xenograft Mouse Model

Treatment GroupMean Tumor Volume (mm³)ObservationReference
Control Not specified (baseline)-[3]
Apiole (5x dose) Significantly higher than 30x-[3]
Apiole (30x dose) Markedly decreased growthUpregulation of p53, p21/Cip1, and p27/Kip1[3]

These findings suggest that methoxyphenol derivatives can translate their in vitro cell cycle inhibitory effects into tangible tumor growth suppression in vivo.[3]

Anti-inflammatory Activity: From Cellular Assays to Animal Models

Methoxyphenolic compounds have also been investigated for their anti-inflammatory properties. In vitro studies often focus on the inhibition of inflammatory mediators in cell cultures, while in vivo models assess the overall physiological response to inflammation.

In Vitro Anti-inflammatory Efficacy

The anti-inflammatory effects of several methoxyphenolic compounds have been quantified by their ability to inhibit the production of inflammatory cytokines in human airway cells.

Table 3: In Vitro Anti-inflammatory Activity of Methoxyphenolic Compounds

CompoundIC50 (µM) for Inhibition of Inflammatory MediatorsReference
Diapocynin 20.3[4]
Resveratrol 42.7[4]
2-Methoxyhydroquinone 64.3[4]
Apocynin 146.6[4]
4-Amino-2-methoxyphenol 410[4]
In Vivo Anti-inflammatory Potential

While direct in vivo counterparts for the above compounds are not detailed in the provided search results, various animal models are commonly used to evaluate the anti-inflammatory activity of novel compounds. These models, such as carrageenan-induced paw edema and acetic acid-induced writhing, provide a platform to assess the in vivo efficacy of compounds that show promise in in vitro screens.[5][6]

Signaling Pathways and Experimental Workflows

The biological effects of these derivatives are often mediated through complex signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for a comprehensive understanding.

G cluster_0 ROS-Mediated Apoptotic Pathway Bromophenol Bromophenol Derivative (17a) ROS Increased ROS Generation Bromophenol->ROS Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Suppression Caspase3 Caspase-3 Activation ROS->Caspase3 PARP PARP Activation Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by a bromophenol derivative.[1]

G cluster_1 In Vivo Xenograft Experiment Workflow Start Cancer Cell Culture (COLO 205) Implantation Subcutaneous Implantation in Mice Start->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Treatment Treatment with Apiole Derivative TumorGrowth->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Workflow for an in vivo anticancer xenograft study.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are summaries of key methodologies cited in the literature for the evaluation of bromophenol and methoxyphenol derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Human cancer cells (e.g., A549, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., bromophenol derivatives) and incubated for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another few hours to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

In Vivo Antitumor Activity: Xenograft Mouse Model

Xenograft models are commonly used to evaluate the efficacy of potential anticancer drugs in a living organism.

  • Cell Implantation: Human cancer cells (e.g., COLO 205) are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).[3]

  • Tumor Development: The mice are monitored until tumors reach a palpable size.

  • Treatment Administration: The mice are then randomly assigned to treatment and control groups. The test compound (e.g., apiole) is administered through a specific route (e.g., intraperitoneal injection) at various doses and schedules.[3]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight and general health of the mice are also monitored.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.[3]

In Vitro Anti-inflammatory Activity: Cytokine Expression Analysis

This protocol outlines the general steps to measure the effect of compounds on the expression of inflammatory cytokines in cell culture.

  • Cell Culture: Human airway epithelial cells are cultured to confluence in appropriate media.[4]

  • Stimulation and Treatment: The cells are pre-treated with various concentrations of the methoxyphenolic compounds for a certain period before being stimulated with an inflammatory agent (e.g., TNF-α).[4]

  • Sample Collection: After a specific incubation time, the cell culture supernatants are collected to measure secreted cytokines, and the cells are lysed to extract RNA or protein.

  • Cytokine Measurement: The levels of inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant are quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay).

  • Gene and Protein Expression Analysis: The expression of cytokine genes and proteins can be further analyzed by qPCR (quantitative Polymerase Chain Reaction) and Western blotting, respectively.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cytokine production is determined to assess its anti-inflammatory potency.[4]

References

Cross-Validation of Analytical Methods for 2,4-Dibromo-5-methoxyphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2,4-Dibromo-5-methoxyphenol. In the absence of direct cross-validation studies for this specific analyte, this document outlines a proposed cross-validation between two common and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The presented data is a composite based on established methods for brominated and substituted phenols, offering a robust framework for methodology selection and validation in a research and drug development context.

Introduction to Analytical Approaches

The accurate quantification of this compound is critical for its characterization, stability studies, and quality control in drug development. The two primary chromatographic techniques suitable for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique, particularly effective for volatile and semi-volatile compounds. For polar analytes like phenols, derivatization is often employed to improve volatility and chromatographic peak shape.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Separation is based on the compound's affinity for the stationary and mobile phases.

This guide will compare these two approaches by outlining detailed experimental protocols and presenting expected analytical performance data in a cross-validation format.

Data Presentation: A Comparative Analysis

A hypothetical cross-validation study would aim to demonstrate the equivalence or highlight the differences between GC-MS and HPLC for the analysis of this compound. The following table summarizes the expected performance characteristics of each method based on typical validation parameters for similar phenolic compounds.[2][3]

Parameter GC-MS (with Derivatization) HPLC-UV Alternative Detectors
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.5 - 5.0 µg/LECD (for GC) may offer higher sensitivity for halogenated compounds.[4]
Limit of Quantitation (LOQ) 0.3 - 3.0 µg/L1.5 - 15.0 µg/LMS (for HPLC) would significantly lower LOD and LOQ.
Linearity (R²) > 0.995> 0.995-
Precision (RSD%) < 10%< 10%-
Accuracy (Recovery %) 90 - 110%85 - 115%-
Sample Preparation Derivatization requiredDirect injection (after extraction)Solid-Phase Extraction (SPE) can be used for both to pre-concentrate the sample.[5][6]
Analysis Time per Sample ~30 min~15 min-
Selectivity High (Mass Analyzer)Moderate (UV-Vis Detector)Diode Array Detector (DAD) for HPLC can improve selectivity.
Cost HigherLower-

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC analysis are provided below. These protocols are based on established methods for related phenolic compounds and are presented as a starting point for method development and validation.[7][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method involves the derivatization of the phenol group to increase volatility, followed by GC-MS analysis.

3.1.1. Sample Preparation and Derivatization

  • Extraction: Extract the sample containing this compound with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried extract.[4]

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, add 1 mL of 1M HCl and vortex.

    • Extract the derivatized analyte with hexane.

    • The hexane layer is then collected for GC-MS analysis.

3.1.2. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

This method allows for the direct analysis of this compound without derivatization.

3.2.1. Sample Preparation

  • Extraction: Extract the sample with a solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection.

3.2.2. HPLC Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis detector set at an appropriate wavelength (determined by UV scan of a standard).

  • Injection Volume: 10 µL.

Mandatory Visualizations

Experimental Workflow for Cross-Validation

Figure 1. Experimental Workflow for Cross-Validation of Analytical Methods cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_validation Cross-Validation Sample Sample containing this compound Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization with Acetic Anhydride Extraction->Derivatization Filtration Filtration Extraction->Filtration GC_MS_Analysis GC-MS Quantification Derivatization->GC_MS_Analysis Data_Comparison Comparison of Analytical Performance (LOD, LOQ, Linearity, Precision, Accuracy) GC_MS_Analysis->Data_Comparison HPLC_Analysis HPLC-UV Quantification Filtration->HPLC_Analysis HPLC_Analysis->Data_Comparison

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

Logical Relationship of Analytical Techniques

Figure 2. Comparison of Analytical Techniques for Phenol Analysis cluster_gc Gas Chromatography Based cluster_lc Liquid Chromatography Based Analyte This compound GC_MS GC-MS Analyte->GC_MS High Sensitivity & Selectivity HPLC_UV HPLC-UV Analyte->HPLC_UV Versatility, No Derivatization GC_FID GC-FID GC_MS->GC_FID Alternative Detector (Lower Selectivity) GC_ECD GC-ECD GC_MS->GC_ECD Alternative Detector (Higher Sensitivity for Halogens) HPLC_MS HPLC-MS HPLC_UV->HPLC_MS Higher Sensitivity & Selectivity

Caption: Relationship between different analytical techniques for phenol analysis.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of this compound. The choice between them will depend on the specific requirements of the analysis.

  • GC-MS is recommended when high sensitivity and selectivity are paramount, and when the sample matrix is complex. The derivatization step, while adding to the sample preparation time, significantly improves the chromatographic performance.

  • HPLC-UV offers a simpler and faster alternative, particularly for routine analysis and when the analyte concentration is within the detection limits of the UV detector.

A thorough cross-validation as outlined in this guide is essential to ensure the reliability and comparability of analytical results, a critical aspect in research and regulated environments. For even greater sensitivity and selectivity, coupling HPLC with a mass spectrometer (HPLC-MS) can be considered as a further alternative.

References

Safety Operating Guide

Proper Disposal of 2,4-Dibromo-5-methoxyphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2,4-Dibromo-5-methoxyphenol, targeting researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

I. Hazard Identification and Waste Classification

This compound is a halogenated phenolic compound and must be treated as hazardous waste. Due to its chemical structure, it is classified as both toxic and an environmental hazard. Improper disposal can lead to contamination of soil and water.

While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code has not been assigned to this compound, it falls under the category of halogenated organic compounds. Wastes containing this chemical are likely to be classified under the following codes based on their characteristics and the processes that generate them:

Waste Code CategoryPotential EPA Hazardous Waste CodesDescription
F-List F027Discarded unused formulations containing tri-, tetra-, or pentachlorophenol or discarded unused formulations containing compounds derived from these chlorophenols.[1][2]
K-List K140Floor sweepings, off-specification product, and spent filter media from the production of 2,4,6-tribromophenol.[3]
U-List U035, U048While not specific to brominated phenols, these codes apply to related chlorinated phenols (chlorophenols) and indicate that unused commercial chemical products containing these substances are considered hazardous waste.[4]
D-List D002, D037Dependent on the formulation, the waste may exhibit characteristics of corrosivity (D002) or toxicity (D037 for pentachlorophenol, a related compound).[2]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for definitive classification and guidance.

II. On-Site Waste Management and Segregation

Proper segregation and storage of this compound waste are crucial to prevent accidental reactions and ensure safe handling.

A. Waste Segregation:

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) (gloves, lab coats), and weighing papers in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container labeled as "Halogenated Organic Waste."

  • Sharps Waste: Needles, syringes, or razor blades contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

B. Container and Labeling Requirements:

  • Use containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • All waste containers must be securely closed when not in use.

  • Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.

C. Storage:

  • Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Ensure secondary containment is used to capture any potential leaks.

  • Store away from incompatible materials. Refer to the chemical compatibility chart below.

MaterialCompatibility Rating
High-Density Polyethylene (HDPE)Good
GlassExcellent
Stainless SteelModerate (risk of corrosion)
AluminumPoor (risk of reaction)

This table provides general guidance. Always consult the manufacturer's specifications for your specific containers.

III. Disposal Procedures

The recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility.

A. Incineration:

Controlled high-temperature incineration is the most effective method for the complete destruction of halogenated organic compounds. The process should be carried out in a facility equipped with flue gas scrubbing technology to neutralize acidic gases (such as hydrogen bromide) produced during combustion.

ParameterRecommended Condition
Temperature 900°C - 1200°C
Residence Time Minimum of 2 seconds

These are general guidelines for the incineration of halogenated organic waste. The specific operating conditions of the disposal facility may vary.

B. Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain. It is not readily biodegradable and can harm aquatic life.

  • DO NOT dispose of this compound in regular trash. This can lead to environmental contamination and pose a risk to sanitation workers.

IV. Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

A. Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup: Carefully sweep up the absorbed material and any solid spill into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area.

B. Decontamination Protocol:

  • Initial Wipe: Wipe the contaminated surface with a cloth or sponge dampened with a suitable solvent. Common laboratory solvents such as ethanol or isopropanol can be used to dissolve residual this compound. Collect all cleaning materials as hazardous waste.

  • Wash: Wash the area with a laboratory detergent solution (e.g., Liquinox®).[5]

  • Rinse: Rinse the area thoroughly with water.

  • Final Wipe: Perform a final wipe with a clean, damp cloth.

  • Waste Disposal: All materials used for decontamination must be disposed of as hazardous waste.

V. Experimental Protocol: Waste Handling Workflow

The following diagram illustrates the standard workflow for managing this compound waste from generation to disposal.

This compound Waste Disposal Workflow cluster_0 Laboratory Operations cluster_1 On-Site Management cluster_2 Final Disposal A Waste Generation (Solid & Liquid) B Segregation (Halogenated Waste Containers) A->B C Labeling ('Hazardous Waste', Chemical Name) B->C D Storage in SAA (Secondary Containment) C->D E Request Waste Pickup (via EHS) D->E F Licensed Waste Hauler Collection E->F G Transport to Disposal Facility F->G H High-Temperature Incineration G->H

Waste Disposal Workflow Diagram

This workflow ensures that this compound waste is managed in a safe, compliant, and environmentally responsible manner. Always consult your institution's specific waste disposal guidelines and EHS department for any questions or concerns.

References

Personal protective equipment for handling 2,4-Dibromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 2,4-Dibromo-5-methoxyphenol. The following guidance is based on the safety data of structurally similar compounds, including other brominated and methoxylated phenols. It is imperative to treat this compound as a hazardous substance and to handle it with the utmost care.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound is anticipated to be a solid that is irritating to the skin, eyes, and respiratory system.[1] Ingestion may also be harmful.[2][3] Therefore, a comprehensive approach to personal protection is mandatory.

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be chemical splash goggles. A face shield should be worn over safety goggles when there is a significant risk of splashing or dust generation.[4][5]
Hand Protection Chemical-Resistant GlovesFor incidental contact with dilute solutions, double-layered nitrile gloves may be sufficient.[5] For handling concentrated solutions or the solid compound, heavy-duty gloves such as butyl rubber or neoprene are recommended.[4][5] Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Laboratory CoatA fully buttoned lab coat is required.[5]
ApronA chemical-resistant apron (e.g., butyl rubber or neoprene) should be worn over the lab coat when handling larger quantities or when there is a risk of splashing.[4][5]
Full-Length Pants and Closed-Toe ShoesThese are mandatory to protect the skin from potential exposure.[5]
Respiratory Protection Fume HoodAll handling of this compound that may generate dust or vapors must be conducted in a certified chemical fume hood.[5]
RespiratorIf a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Experimental Workflow and Handling Procedures

Adherence to a strict, step-by-step workflow is crucial to minimize the risk of exposure when handling this compound.

Experimental Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data (SDS of similar compounds) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Solid Compound C->D E Dissolve in Solvent D->E F Conduct Experiment E->F G Decontaminate Glassware and Surfaces F->G H Segregate and Label Waste F->H Direct Waste G->H I Dispose of Waste via Approved Channels H->I J Doff and Dispose of/Clean PPE I->J

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the safety information for structurally similar compounds.

    • Ensure that a safety shower and eyewash station are readily accessible.[7]

    • Put on all required PPE as detailed in the table above.

    • Prepare your workspace within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Handling the Solid:

    • When weighing the solid compound, do so within the fume hood to contain any dust.

    • Handle the container and spatula gently to minimize the generation of airborne dust.[8]

    • If dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Running the Experiment:

    • Keep all containers with this compound tightly closed when not in use.[7]

    • Conduct all experimental manipulations within the fume hood.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioFirst Aid / Spill Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] For phenol-type compounds, subsequent rinsing with polyethylene glycol (PEG 300 or 400), if available, is recommended.[4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
Small Spill Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation, and place it into a labeled, sealed container for hazardous waste disposal.[9] Clean the spill area with a suitable solvent and then with soap and water.
Large Spill Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow Diagram

G Waste Disposal Workflow A Identify Waste Streams (Solid, Liquid, Contaminated PPE) B Segregate Halogenated Organic Waste A->B C Label Waste Containers Clearly B->C D Store in a Designated, Ventilated Area C->D E Arrange for Pickup by EHS or Licensed Contractor D->E

Caption: Procedure for the proper disposal of chemical waste.

Disposal Procedures:

  • Waste Segregation:

    • Solid Waste: Unused this compound and any contaminated solids (e.g., paper towels, gloves) should be collected in a clearly labeled, sealed container for halogenated organic waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste. Do not pour this waste down the drain.[6]

    • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the chemical name and a hazardous waste sticker, as per your institution's guidelines.

    • Store waste containers in a secondary containment bin in a well-ventilated area, away from incompatible materials, until they are collected for disposal.

  • Final Disposal:

    • Dispose of all waste containing this compound through your institution's environmental health and safety department or a licensed hazardous waste disposal company.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.